Product packaging for RoseOx(Cat. No.:CAS No. 3650-09-7)

RoseOx

Cat. No.: B1668452
CAS No.: 3650-09-7
M. Wt: 332.4 g/mol
InChI Key: QRYRORQUOLYVBU-YBMSBYLISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carnosic acid is a natural phenolic diterpene predominantly found in plants of the Lamiaceae family, such as rosemary ( Salvia rosmarinus ) and common sage ( Salvia officinalis ), where it can constitute 1.5-2.5% of the dried leaf weight . This compound is a potent, lipid-soluble antioxidant, and its primary research value lies in its unique mechanism of action. Carnosic acid functions as a highly effective chemical quencher of reactive oxygen species (ROS); it is consumed during oxidative stress and is oxidized into various derivatives, including carnosol, which itself inhibits lipid peroxidation through a distinct, direct mechanism within the lipid bilayer . This tandem antioxidant system is a key focus for studying protection against oxidative damage in biological models. Research into carnosic acid spans multiple therapeutic areas due to its multifaceted pharmacological profile. Studies indicate its potential for neuroprotection, with investigations into its efficacy in models of Alzheimer's and Parkinson's diseases . Its potent anti-inflammatory and anti-cancer properties, including cytotoxicity against various tumor cell lines, are also active areas of research . Furthermore, its antimicrobial effects and potential applications in metabolic disorders like obesity and diabetes are of significant scientific interest . The compound's robust antioxidative capacity is also leveraged in food science research to inhibit lipid oxidation in oils and meat products . The biosynthesis of carnosic acid has been successfully elucidated and reconstituted in yeast, involving specific cytochrome P450 oxygenases that convert geranylgeranyl diphosphate to key intermediates like ferruginol and 11-hydroxyferruginol, ultimately forming carnosic acid . Analytical determination of carnosic acid and its derivatives in plant material, food, and biological samples is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O4 B1668452 RoseOx CAS No. 3650-09-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3650-09-7

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14?,20-/m1/s1

InChI Key

QRYRORQUOLYVBU-YBMSBYLISA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O

Appearance

Solid powder

boiling_point

499.00 to 503.00 °C. @ 760.00 mm Hg

Other CAS No.

3650-09-7

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Salvin;  Carnosic Acid; 

Origin of Product

United States

Natural Occurrence, Biosynthesis, and Biotransformation

Oxidative Transformation and Derivative Formation

The ortho-diphenol structure of carnosic acid makes it prone to oxidation, leading to the formation of several derivatives. herbmedpharmacol.complos.org This oxidative transformation is a significant aspect of carnosic acid's chemistry and contributes to its biological activities. mdpi.com

Conversion to Carnosol (B190744), Rosmanol (B1679572), and Isorosmanol

Carnosic acid can be directly converted to carnosol through oxidation, which involves the formation of a lactone moiety between C-20 and C-7 and retention of the hydroxyl groups at C-11 and C-12. herbmedpharmacol.commdpi.com This conversion can occur via enzymatic dehydrogenation or free radical attack. nih.gov

Further oxidation of carnosol can lead to the formation of rosmanol and isorosmanol. imrpress.commdpi.com Rosmanol is formed by hydroxylation at C-7 on the lactone ring of carnosol. herbmedpharmacol.commdpi.com Isorosmanol is another oxidation product of carnosic acid. nih.gov The accumulation of rosmanol and isorosmanol, along with methylated isorosmanol, has been observed in rosemary plants subjected to drought stress. nih.gov This suggests that the formation of these oxidized derivatives is enhanced under conditions favoring free radical production, highlighting carnosic acid's role as an antioxidant in planta. nih.govnih.gov

The structures and molecular formulas of these compounds are presented below:

CompoundMolecular Formula
Carnosic acidC₂₀H₂₈O₄
CarnosolC₂₀H₂₆O₄
RosmanolC₂₀H₂₆O₅
IsorosmanolC₂₀H₂₆O₅

Carnosic Acid as a Pro-Electrophilic Compound and Its Oxidative Activation

Carnosic acid is characterized as a pro-electrophilic compound. researchgate.netescholarship.orgnih.govmdpi.comthieme-connect.com This means it is not inherently electrophilic but can be converted into an active electrophilic form under specific conditions, particularly oxidative stress. researchgate.netescholarship.orgnih.govmdpi.comthieme-connect.com

The oxidative activation of carnosic acid involves its conversion from a catechol-type structure to a quinone-type structure. researchgate.netthieme-connect.com This transformation requires electron acceptors, such as reactive oxygen species (ROS). researchgate.net Upon oxidation, the carbon at position 14 [C(14)] of the quinone-type carnosic acid becomes electrophilic. thieme-connect.com

This electrophilic form of carnosic acid can then react with nucleophiles, specifically the cysteine thiols of proteins like Keap1. researchgate.netmdpi.comthieme-connect.com The reaction with Keap1 leads to the dissociation of the Nrf2 protein from the Keap1/Nrf2 complex. researchgate.netthieme-connect.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense system against oxidative stress by inducing the expression of phase 2 antioxidant enzymes. researchgate.netescholarship.orgnih.govthieme-connect.com

Thus, carnosic acid functions as a pro-drug that is activated by oxidative stress, allowing it to exert its protective effects by stimulating the Nrf2 transcriptional pathway. researchgate.netescholarship.orgnih.govmdpi.comthieme-connect.com This mechanism is particularly relevant in tissues undergoing oxidative insult, where the conversion of carnosic acid to its electrophilic form is favored. researchgate.netnih.govmdpi.com

Extraction, Isolation, and Analytical Methodologies

Advanced Extraction Techniques for Carnosic Acid and Related Diterpenes

Several advanced extraction techniques have been developed and applied for the efficient recovery of carnosic acid and other related diterpenes from botanical sources. These methods offer advantages over conventional techniques in terms of extraction time, solvent consumption, and yield. mdpi.comoiccpress.comcsic.es

Supercritical Fluid Extraction (SFE) utilizes a fluid, typically carbon dioxide (CO₂), in its supercritical state to extract compounds. mdpi.comcsic.es Supercritical CO₂ is a versatile solvent for extracting bioactive compounds like carnosic acid, offering advantages such as low temperature operation and the ability to avoid decomposition of heat-sensitive compounds. mdpi.com The solubility of carnosic acid in supercritical CO₂ can be influenced by parameters such as pressure and temperature. mdpi.comacs.org

Studies have demonstrated the effectiveness of SFE for carnosic acid extraction from rosemary. Supercritical CO₂ extraction has been shown to provide high recovery rates and cleaner extracts compared to some liquid solvent methods. acs.orgunirioja.es For instance, SFE with CO₂ at 355 bar and 100 °C for 20 minutes resulted in a high recovery of carnosic acid from rosemary leaves. acs.orgunirioja.es The addition of a co-solvent, such as ethanol (B145695), can enhance the recovery of carnosic acid in SFE, particularly in sequential extraction processes designed to enrich the extract in specific diterpenes. mdpi.com

SFE ParametersCo-solventCarnosic Acid Recovery (mg/g)NotesSource
355 bar, 100 °C, 20 minNone35.7Highest recovery among methods tested. acs.orgunirioja.es
Sequential SFE7% EthanolImproved recoveryShortened total extraction time. mdpi.com

Ultrasound-Assisted Extraction (UAE) employs ultrasonic waves to facilitate the release of compounds from plant matrices. mdpi.comnih.gov This technique is known for its simplicity, cost-effectiveness, and reduced extraction times and solvent consumption compared to traditional methods. mdpi.com UAE with solvents like aqueous ethanol or methanol (B129727) has been reported as effective for extracting phenolic diterpenes, including carnosic acid. mdpi.com

Research indicates that UAE can be more effective than maceration for the extraction of carnosic acid. mdpi.comnih.gov The efficiency of UAE can be influenced by factors such as solvent type, ultrasound power, and extraction time. nih.govmdpi.com For example, studies using ionic liquid solutions in UAE have shown promising results for carnosic acid extraction from Rosmarinus officinalis. nih.govcapes.gov.brnih.gov

UAE ParametersSolventCarnosic Acid Extraction EfficiencyNotesSource
Optimized conditions (e.g., 30 min, 250 W)1.0 M [C₈mim]Br ionic liquidHighHigher efficiency compared to pure water or NaCl solution. nih.govcapes.gov.br
60 min, 320 WMethanol into fish oilHighest content in macerateDirect extraction into fish oil. mdpi.com
60 min, 40°C, S:L 1:20Menthol:Lauric acid NADES17.54 ± 1.88 mg/g rosemaryEffective with hydrophobic NADES. nih.gov
Various times (10-60 min), 250 W1.0 M [C₈mim]Br ionic liquidIncreased with time up to 30 minTime effect negligible beyond 30 min. nih.gov
Various [C₈mim]Br concentrations (0.25-2.0 M)UAEIncreased up to 2.0 MSlight decrease observed at higher concentrations. nih.gov

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures with liquid solvents to enhance extraction efficiency. mdpi.comcsic.esresearchgate.netnih.gov This technique can significantly reduce extraction time and solvent usage compared to conventional methods. researchgate.netnih.gov PLE has been applied to extract carnosic acid from rosemary, and the choice of solvent and extraction parameters influences the yield and composition of the extract. csic.esresearchgate.netnih.gov

PLE ParametersSolventCarnosic Acid Recovery (mg/g)NotesSource
183 °C, 130 bar, 3 minEthanol:Water (80:20)21.13Optimized conditions for rosemary antioxidants. researchgate.netresearchgate.net
High temperatures (e.g., 200 °C)EthanolEfficient extractionExtracts carnosic acid and other antioxidants of diverse polarity. csic.es
Integrated PLE + Supercritical Antisolvent Fractionation (SAF)Ethanol/WaterHigh enrichmentProvided highly active extracts with high carnosic acid content. nih.gov

Soxhlet extraction is a conventional solid-liquid extraction technique that involves continuous cycling of a solvent through the plant material. mdpi.comnih.govacademie-sciences.fr While effective for exhaustive extraction, it typically requires longer extraction times and larger volumes of solvent compared to advanced techniques. mdpi.comnih.gov The choice of solvent in Soxhlet extraction significantly impacts the yield of carnosic acid. academie-sciences.fr

Studies comparing Soxhlet extraction with other methods for carnosic acid have shown varying results depending on the solvent used. For example, acetone (B3395972) has been reported to extract a higher amount of carnosic acid compared to water or methanol in Soxhlet extraction. academie-sciences.fr Although efficient, the prolonged exposure to heat during Soxhlet extraction can potentially lead to the decomposition of carnosic acid to carnosol (B190744) and other derivatives. mdpi.com

Soxhlet ParametersSolventCarnosic Acid Yield (mg/g rosemary)NotesSource
4 hAcetone23.62Highest yield among tested solvents. academie-sciences.fr
48 hPetroleum ether7.4 g from 297 g sage (2.5%)Quantitative extraction from sage. google.com
ConventionalMethanol16.67 ± 0.94 mg/g DMCompared with other methods. researchgate.net

Column Chromatographic Extraction (CCE) and related chromatographic techniques are widely used for the isolation and purification of carnosic acid from crude plant extracts. google.commdpi.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. Various types of chromatography, including adsorption chromatography and centrifugal partition chromatography, have been applied for carnosic acid isolation. google.commdpi.comnih.govresearchgate.net

Column chromatography can be used to fractionate rosemary extracts, allowing for the separation of carnosic acid from other compounds like rosmarinic acid and carnosol. google.commdpi.comjustia.com The selection of stationary phase and mobile phase is critical for achieving effective separation and high purity of carnosic acid. google.commdpi.comnih.gov For instance, using a suitable packing material and mobile phase program in column chromatography can yield deodorized extracts enriched in carnosic acid and carnosol. google.comjustia.com Semi-preparative supercritical fluid chromatography (SFC) has also been employed to obtain fractions with high concentrations of carnosic acid. mdpi.comnih.gov

Chromatographic MethodStationary PhaseMobile PhaseCarnosic Acid Purity (%)NotesSource
Column ChromatographySuitable packing materialEthanol-water mixture42-48 (Carnosic acid + Carnosol)Deodorized extract obtained. google.comjustia.com
Centrifugal Partition ChromatographyNone (liquid stationary phase)Hexane/ethyl acetate (B1210297)/methanol/water96.1 ± 1One-step isolation, high recovery. nih.govresearchgate.net
Semi-preparative Supercritical Fluid ChromatographySilica, 2-ethylpyridine, DiolCO₂ with ethanol co-solvent>80Isolation from supercritical extracts. mdpi.comnih.gov
Solid-Phase Extraction (SPE)CAD-40 macroporous resinNot specified76.5Selective isolation from extracts. mdpi.com

Liquid-Liquid Extraction (LLE) is a technique used to separate compounds based on their differential solubility between two immiscible liquid phases. mdpi.com This method can be applied to partition carnosic acid from an extract into a suitable solvent phase. LLE is often used as a step in the purification process of carnosic acid. mdpi.com

LLE has been explored for the selective separation of carnosic acid and rosmarinic acid. mdpi.com The effectiveness of LLE depends on the choice of solvent system, which can be designed to favor the partitioning of carnosic acid into one phase while leaving other compounds in the other phase. mdpi.com Novel LLE systems, including those based on ionic liquids or natural deep eutectic systems (NADES), have been investigated for their efficiency in extracting carnosic acid. mdpi.comnih.govmdpi.com

LLE Solvent SystemTarget CompoundNotesSource
Ethyl acetate (from diluted extracts)Rosmarinic acidMore suitable for rosmarinic acid extraction. mdpi.com
Choline (B1196258) chloride-levulinic acid/[C₄mim]PF₆/H₂OCarnosic acid & Rosmarinic acidHigh extraction efficiency reported. mdpi.com
LA:Glu (5:1)/Men:Lau (2:1) biphasic NADES systemCarnosic acid & Carnosol (nonpolar phase)Simultaneous extraction of compounds with different polarities. nih.gov

Optimization of Solvent Systems and Conditions

The selection and optimization of solvent systems are critical for maximizing the yield and selectivity of carnosic acid extraction. Traditional methods often employ organic solvents or water-solvent mixtures. researchgate.net The use of water-solvent mixtures can enhance extraction efficiency by dissolving a wider range of compounds, including carnosic acid, compared to using solely organic solvents. researchgate.net

Research has explored the effectiveness of different solvents and extraction techniques. For instance, maceration, while simple, can have long extraction times. researchgate.net Supercritical CO₂ extraction has also been investigated as a green and sustainable method for extracting carnosic acid from rosemary leaves. amazonaws.comresearchgate.net In one study using supercritical CO₂, an optimal yield of 75 grams of oleoresin was obtained from 1 kg of dried rosemary leaves at 45°C and 350 bar with three cycles of 45 minutes each. amazonaws.com

Deep eutectic solvents (DESs) have emerged as environmentally friendly alternatives for the extraction of carnosic acid. fao.orgmdpi.com Studies have screened various DES combinations to identify those yielding the highest amounts of carnosic acid. fao.orgmdpi.com For example, a lactic acid/1,4-butanediol (molar ratio 1:2) DES was identified as an optimal extraction solvent for carnosic acid from Rosmarinus officinalis L. fao.org. Optimization of extraction parameters using response surface methodology with this DES resulted in optimal conditions including a water content of 12%, a liquid-solid ratio of 44:1 (mL/g), an extraction time of 60 minutes, and an extraction temperature of 40°C. fao.org Under these conditions, the yield of carnosic acid was reported as 34.086 mg/g. fao.org Compared to traditional extraction with 80% ethanol or n-hexane, the use of this optimized DES increased the total yields of carnosic acid and rosmarinic acid. fao.org

Another study investigating DESs for extracting carnosic acid and carnosol from sage (Salvia officinalis L.) found that choline chloride: lactic acid (1:2 molar ratio) was the most suitable among 17 tested DESs. mdpi.com Optimization of extraction with stirring and heating using this DES showed optimal conditions at 10% H₂O addition, 90 minutes extraction time, and 70°C, yielding 14.20 µg/mg of carnosic acid. mdpi.com For ultrasound-assisted extraction (UAE), optimal conditions were 11.05% H₂O addition, 82.36 minutes, and 69.84°C, yielding 14.72 µg/mg of carnosic acid. mdpi.com

The effectiveness and selectivity of extraction solvents can be assessed by the extraction yield and the concentration of carnosic acid in the extract. google.com The use of binary solvent mixtures with an increasing proportion of a more polar solvent can help define an optimal concentration. google.com

Here is a table summarizing some optimized extraction conditions and yields:

Solvent SystemPlant MaterialExtraction MethodOptimal ConditionsCarnosic Acid YieldReference
Lactic acid/1,4-butanediol (1:2)Rosmarinus officinalisDES (Stirring)12% Water, 44:1 L-S ratio, 60 min, 40°C34.086 mg/g fao.org
Choline chloride: lactic acid (1:2)Salvia officinalisDES (Stirring & Heating)10% H₂O, 90 min, 70°C14.20 µg/mg mdpi.com
Choline chloride: lactic acid (1:2)Salvia officinalisDES (UAE)11.05% H₂O, 82.36 min, 69.84°C14.72 µg/mg mdpi.com
Supercritical CO₂Rosemary leavesSFE45°C, 350 bar, 3 cycles of 45 min75 g oleoresin/kg amazonaws.com
75% Ethanol with 3% acetic acidRosemary leaf powderUltrasonic extraction16:1 L-S ratio, 28kHz, 200W, 40 min, 35°C~20% in extract google.com

Purification Strategies and Yield Optimization

Following extraction, purification is necessary to obtain carnosic acid in higher concentrations. Various strategies are employed, often in combination, to remove impurities and optimize the yield of the purified product.

Precipitation Methods

Precipitation is a common technique used in the purification of carnosic acid. One method involves pH-controlled precipitation from water-miscible solvent extracts, particularly acetone extracts of rosemary leaves, using water as a forcing solvent. google.com This method leverages the difference in water solubility between carnosic acid and its salts. google.com By adjusting the pH with a base, carnosic acid is deprotonated to form a more water-soluble salt, while many impurities precipitate out. google.com These impurities can then be removed by filtration or centrifugation. google.com Subsequently, the solution containing the carnosic acid salt is acidified, causing the highly purified carnosic acid product to precipitate, which can then be collected. google.com This process can yield highly concentrated carnosic acid that is essentially odorless, flavorless, and colorless. google.com

Hexane precipitation has also been used as a purification step after supercritical CO₂ extraction of rosemary. amazonaws.comresearchgate.net Dissolving the oleoresin in n-hexane can lead to the formation of a yellowish precipitate of carnosic acid. amazonaws.com In one study, this method yielded 25 grams of carnosic acid from 75 grams of oleoresin, resulting in a carnosic acid powder with a purity of 40%. amazonaws.com

Another approach involves ultrasonic-assisted n-hexane extraction of a rosemary extract to enrich carnosic acid, followed by extraction of the filtrate with a sodium bicarbonate solution. google.com Adjusting the pH of the water phase to 2.0 with hydrochloric acid then causes the precipitation of crude carnosic acid with a reported purity of 79.62%. google.com

Chromatographic Purification Techniques

Chromatographic methods are powerful tools for further purifying carnosic acid and achieving higher purity levels. Various chromatographic techniques, including column chromatography and centrifugal partition chromatography, have been applied. mdpi.comnih.gov

Column chromatography using materials like Sephadex LH-20 gel and macroporous resin has been explored for separating carnosic acid and other compounds from rosemary extracts. mdpi.com However, some of these methods have yielded carnosic acid with relatively low purity. mdpi.com

Centrifugal partition chromatography (CPC) has demonstrated effectiveness in the one-step isolation of carnosic acid and carnosol from crude rosemary extract without significant degradation. nih.govresearchgate.net A two-phase solvent system, such as hexane/ethyl acetate/methanol/water (3:2:3:2 v/v), can be used. nih.govresearchgate.net In one application, loading 900 mg of a crude extract containing 39.7% carnosic acid onto a 500 mL CPC column resulted in carnosic acid with a purity of 96.1 ± 1% and a recovery of 94.3 ± 4.4%. nih.govresearchgate.net

Preparative liquid chromatography (LC) is also utilized for the isolation and purification of natural products like carnosic acid. waters.comwaters.com Isocratic preparative LC methods can serve as a quick first-step purification. waters.comwaters.com Analysis of fractions obtained from isocratic preparative LC of carnosic acid from rosemary extract showed fractions with purities up to 100% by UV detection, although some fractions might require a second purification step to remove remaining impurities. waters.com

Analytical Characterization and Quantification Methods

Accurate analytical methods are essential for characterizing the purity and quantifying the amount of carnosic acid in extracts, purified samples, and various matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are widely used techniques. mdpi.comcenmed.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC coupled with UV detection is a common and effective method for the analysis and quantification of carnosic acid. mdpi.comcenmed.comresearchgate.netjournalcsij.comoup.comnih.gov This technique separates compounds based on their interaction with a stationary phase and a mobile phase, with detection occurring via UV absorption at a specific wavelength. oup.com

For carnosic acid analysis, reversed-phase HPLC is frequently employed. researchgate.net A C18 column is often used as the stationary phase. oup.comresearchgate.net Mobile phases typically consist of mixtures of methanol, water, and sometimes acetonitrile (B52724), often with the addition of an acid like phosphoric acid or formic acid to improve peak shape and separation. amazonaws.comresearchgate.netoup.comnih.govresearchgate.net Detection of carnosic acid is commonly performed at a wavelength of 230 nm, where it exhibits maximum absorption. oup.comresearchgate.net

Gradient elution is frequently used in HPLC for carnosic acid analysis, employing mobile phases like methanol: water + phosphoric acid solution and methanol: acetonitrile + phosphoric acid solution. amazonaws.comresearchgate.netjournalcsij.com Isocratic elution methods have also been developed, such as using a mobile phase of methanol and water (2% o-phosphoric acid) in a 90:10 v/v ratio at a flow rate of 1.0 mL/min on a C18 column, which resulted in a carnosic acid retention time of 4.20 ± 0.03 min. oup.comnih.gov

HPLC-UV methods are validated for parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure their reliability. oup.comnih.gov Reported LOD and LOQ values for carnosic acid in human plasma using an HPLC-UV method were 0.075 ng/mL and 0.25 ng/mL, respectively, with a recovery of 91.7%. oup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the identification and quantification of carnosic acid, particularly in complex matrices such as food and biological samples. mdpi.comcenmed.comresearchgate.netoup.comnih.govfda.gov.tw This method combines the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry. mdpi.comoup.com

LC-MS/MS allows for the detection of carnosic acid based on its specific mass-to-charge ratio and characteristic fragmentation pattern. nih.govfda.gov.tw Electrospray ionization (ESI) is a commonly used ion source for carnosic acid analysis by LC-MS/MS. fda.gov.tw

Mobile phases for LC-MS/MS analysis of carnosic acid often consist of mixtures of water and acetonitrile, typically with the addition of a small percentage of an acid like formic acid. nih.govfda.gov.tw Gradient elution is frequently employed to achieve optimal separation of carnosic acid from other compounds in the sample. nih.gov For example, a gradient starting with 95% water (with 0.1% formic acid) and gradually changing to 95% acetonitrile (with 0.1% formic acid) has been used. nih.gov

LC-MS/MS methods for carnosic acid quantification are also validated for parameters like LOD and LOQ. oup.comfda.gov.tw Reported LOQ values for carnosic acid in various food matrices using a modified QuEChERS extraction coupled with LC-MS/MS ranged from 1.44 to 3.12 mg/kg. oup.com Spike recoveries at different fortification levels were within 90–110% with RSD less than 10%. oup.com LC-MS/MS is considered a fast, robust, and reliable method for analyzing carnosic acid. oup.com

Here is a table summarizing some analytical parameters for HPLC-UV and LC-MS/MS:

MethodDetection Wavelength (HPLC-UV)Column Type (HPLC)Mobile Phase (Example)LOD (Example)LOQ (Example)Reference
HPLC-UV230 nmC18Methanol:Water (2% o-phosphoric acid) (90:10 v/v)0.075 ng/mL0.25 ng/mL oup.comnih.gov
LC-MS/MSN/AC18Water (0.1% formic acid) / Acetonitrile (0.1% formic acid)< 1 mg/kg (food)1.44-3.12 mg/kg (food) oup.comnih.govfda.gov.tw

Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS)

Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization and Quadrupole-Time of Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS) is a powerful analytical technique employed for the comprehensive phytochemical profiling and identification of compounds like carnosic acid in complex matrices such as plant extracts. nih.govresearchgate.net This method offers rapid separation, high resolution, selectivity, and sensitivity, allowing for the identification of multiple targeted and untargeted constituents in real-time. nih.govmdpi.com

UHPLC-ESI-QTOF-MS has been successfully applied to analyze bioactive compounds in rosemary and sage extracts. researchgate.netthieme-connect.de Studies have utilized this technique to identify and quantify carnosic acid and other phenolic compounds extracted using various methods, including Soxhlet extraction and sonication. nih.govmdpi.comnih.gov For instance, a UHPLC-ESI-QTOF-MS method was developed for the analysis of rosemary extracts, enabling the detection of over 50 polyphenols, including carnosic acid. nih.govmdpi.comnih.gov The method proved efficient in identifying and characterizing both targeted and untargeted bioactive molecules. nih.govnih.gov

Quantitative analysis of carnosic acid using UHPLC-ESI-QTOF-MS involves the construction of standard calibration curves. mdpi.com The method is validated for parameters such as sensitivity and precision. mdpi.com In one study, Soxhlet extraction yielded a high concentration of carnosic acid in rosemary (2915.40 ± 33.23 µg/g) as determined by UHPLC-ESI-QTOF-MS. nih.govmdpi.comnih.gov Another application involved the identification of carnosic acid as a polyphenolic metabolite in human plasma using UHPLC-QTOF-MS/MS after dietary intervention. mdpi.com

The UHPLC-ESI-QTOF-MS methodology typically involves chromatographic separation on a suitable column, such as a C18 column, using a mobile phase often consisting of a mixture of solvents like acetonitrile and acidified water. mdpi.com Detection and identification are performed using the ESI-QTOF-MS system, commonly in negative ionization mode, which is reported to be more sensitive for phenolic acids and flavonoids. mdpi.com The identification is based on retention times, molecular weights, and mass fragmentation patterns. mdpi.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another analytical technique utilized for the separation and determination of carnosic acid, particularly in plant extracts. mdpi.comresearchgate.net CE offers advantages such as simplicity, rapidity, and the ability to analyze small sample volumes. researchgate.netcapes.gov.br CE with UV or MS detection has been employed for the separation of diterpenes, including carnosic acid and carnosol, from rosemary and sage extracts. mdpi.com

Capillary Zone Electrophoresis (CZE), a mode of CE, has been specifically applied for the identification and quantitative determination of carnosic acid in sage extracts. researchgate.netcapes.gov.br Separation of carnosic acid and rosmarinic acid in sage tea-bags was achieved using a borate (B1201080) buffer at an alkaline pH. researchgate.netcapes.gov.br Silica capillaries are commonly used, and the pH of the running buffer is typically maintained between 9 and 10 to favor the anionic forms of phenolic compounds like carnosic acid. mdpi.com

For CE coupled with MS detection, volatile buffers such as ammonium (B1175870) acetate are preferred over non-volatile buffers like sodium borate due to compatibility issues with ESI-MS. mdpi.com

CE methods for carnosic acid analysis have been validated for parameters including reproducibility, precision, and accuracy. researchgate.nettandfonline.com A CZE method for the separation of carnosol and carnosic acid in rosemary extracts demonstrated good reproducibility with relative standard deviation less than 5%. nih.gov Another study reported a high-performance capillary electrophoresis method for the determination of carnosic acid and carnosol in Rosmarinus officinalis, showing good recovery and precision. tandfonline.com

Studies have reported using specific buffer compositions and applied voltages for the separation of carnosic acid by CE. For example, a method used a 12 mmol/L 80:20 pH 9.9 borax:methanol buffer with an applied voltage of 25 kV for the determination of carnosic acid and carnosol in Rosmarinus officinalis. tandfonline.com Detection is often performed using UV detection at wavelengths such as 210 nm or 280 nm, where carnosic acid absorbs light. researchgate.netresearchgate.nettandfonline.com

CE methods have been applied to quantify carnosic acid in various samples, including commercial sage tea-bags and Rosmarinus officinalis samples from different geographic locations. researchgate.netcapes.gov.brtandfonline.com

Quantitative Analysis of Carnosic Acid and Carnosol in Rosmarinus officinalis by High-Performance Capillary Electrophoresis tandfonline.com

AnalyteRecovery (%)RSD (%)
Carnosic acid98.41.9
Carnosol97.82.3

Concentration of Carnosic Acid in Sage Extracts by Capillary Electrophoresis mdpi.com

AnalyteConcentration (mg/g DW)LOD (µg/mL)
Carnosic acid11.01.86

Concentrations of Carnosic Acid and Other Compounds in Rosemary Extracts by UHPLC-ESI-QTOF-MS nih.govmdpi.comnih.gov

CompoundConcentration (µg/g) (Soxhlet Extraction)
Carnosic acid2915.40 ± 33.23
Rosmarinic acid33491.33 ± 86.29
Carnosol22000.67 ± 77.39
Ursolic acid5144.27 ± 28.68
Luteolin-7-O-glucoside209.95 ± 8.78

Preclinical Investigations of Molecular Mechanisms of Action

Antioxidant Mechanisms

Carnosic acid, a phenolic diterpene primarily found in rosemary and sage, exhibits potent antioxidant properties through a variety of molecular mechanisms. These mechanisms can be broadly categorized into direct scavenging of reactive oxygen species (ROS) and the activation of endogenous antioxidant pathways.

Direct Reactive Oxygen Species (ROS) and Free Radical Scavenging

Carnosic acid's structure, featuring a catechol group, allows it to directly interact with and neutralize various forms of ROS and free radicals, thus mitigating cellular damage caused by oxidative stress. nih.gov

Carnosic acid is an effective quencher of singlet oxygen, a high-energy, electronically excited state of molecular oxygen that can cause significant damage to biological molecules. nih.govmdpi.com The mechanism involves a direct interaction where carnosic acid de-excites singlet oxygen back to its ground state, preventing it from reacting with cellular components like lipids. nih.gov This process involves the oxidation of carnosic acid, which is consumed as it quenches the reactive species. nih.gov

Carnosic acid demonstrates a broad capacity to scavenge several other damaging reactive species. nih.gov

Hydroxyl Radicals (•OH): It effectively scavenges hydroxyl radicals, which are among the most reactive and damaging free radicals in biological systems. nih.govmdpi.comnih.gov The calculated rate constant for the reaction of carnosic acid with hydroxyl radicals has been reported as 5.9 x 10¹⁰ M⁻¹ s⁻¹. nih.govbohrium.com

Peroxyl Radicals (ROO•): Carnosic acid is a good scavenger of peroxyl radicals, which are involved in the propagation of lipid peroxidation. nih.govtandfonline.com Studies have shown its ability to inhibit lipid peroxidation in various experimental models. nih.govtandfonline.com The rate constant for scavenging peroxyl radicals (specifically CCl₃O₂•) is approximately 2.7 x 10⁷ M⁻¹ s⁻¹. nih.govtandfonline.com

Hydrogen Peroxide (H₂O₂): Evidence suggests that carnosic acid can scavenge hydrogen peroxide, a precursor to the more reactive hydroxyl radical. nih.govtandfonline.com The antioxidant activity against H₂O₂ is often linked to the number and position of hydroxyl groups on the phenolic structure. researchgate.net

Hypochlorous Acid (HOCl): Carnosic acid has been shown to react with hypochlorous acid, thereby protecting proteins like α1-antiproteinase from inactivation by this potent oxidant. nih.govtandfonline.com

Reactive SpeciesScavenging ActivityReported Rate Constant (M⁻¹ s⁻¹)
Singlet Oxygen (¹O₂)Effective Quencher nih.govmdpi.comNot specified
Hydroxyl Radical (•OH)Effective Scavenger nih.govmdpi.comnih.gov5.9 x 10¹⁰ nih.govbohrium.com
Peroxyl Radical (ROO•)Effective Scavenger nih.govtandfonline.com2.7 x 10⁷ (for CCl₃O₂•) nih.govtandfonline.com
Hydrogen Peroxide (H₂O₂)Scavenging ability suggested nih.govtandfonline.comNot specified
Hypochlorous Acid (HOCl)Reacts with and neutralizes nih.govtandfonline.comNot specified

The antioxidant activity of carnosic acid is fundamentally linked to its electron-donating capabilities. mdpi.com The two phenolic hydroxyl groups on its catechol ring can easily donate hydrogen atoms to neutralize free radicals, a process often described by the hydrogen atom transfer (HAT) mechanism. mdpi.comresearchgate.net This ability to donate electrons and stabilize radicals is a key feature of its direct antioxidant action. mdpi.com The process involves the formation of an o-quinone or a hydroxy p-quinone from the carnosic acid molecule after it has interacted with a peroxyl radical. nih.gov

Nrf2/Keap1 Transcriptional Pathway Activation

Beyond direct scavenging, carnosic acid exerts a significant portion of its protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway. This pathway is a master regulator of the endogenous antioxidant response, controlling the expression of numerous cytoprotective genes. mdpi.comnih.gov

Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. mdpi.com Carnosic acid activates this pathway by directly interacting with Keap1. nih.govmdpi.com

Carnosic acid itself is a pro-electrophilic compound. nih.gov It is oxidized to an electrophilic quinone derivative, particularly under conditions of oxidative stress. This electrophilic quinone then reacts with specific, highly reactive cysteine residues on the Keap1 protein. nih.govmdpi.com This reaction occurs via a Michael addition, forming a covalent bond known as an S-alkylation adduct. nih.gov

This modification of Keap1's cysteine thiols induces a conformational change in the Keap1 protein, disrupting its ability to target Nrf2 for degradation. mdpi.com As a result, Nrf2 is released from Keap1, stabilizes, and translocates to the nucleus. nih.govresearchgate.net Once in the nucleus, Nrf2 binds to specific DNA sequences called Antioxidant Response Elements (AREs) in the promoter regions of its target genes. mdpi.com This binding initiates the transcription of a wide array of phase II detoxifying and antioxidant enzymes, bolstering the cell's intrinsic defense against oxidative stress. nih.gov

StepDescriptionKey Molecules
1. OxidationCarnosic acid is oxidized to an electrophilic quinone. Carnosic acid, Reactive Oxygen Species
2. Keap1 ModificationThe electrophilic quinone derivative reacts with cysteine residues on Keap1 via S-alkylation. nih.govmdpi.comKeap1, Carnosic acid quinone
3. Nrf2 ReleaseS-alkylation of Keap1 leads to a conformational change, causing the release of Nrf2. mdpi.comNrf2, Keap1
4. Nuclear TranslocationFreed Nrf2 moves from the cytoplasm into the nucleus. nih.govresearchgate.netNrf2
5. Gene TranscriptionNrf2 binds to Antioxidant Response Elements (AREs) to initiate the transcription of cytoprotective genes. mdpi.comNrf2, AREs, Antioxidant Enzymes
Induction of Phase 2 Enzymes and Antioxidant Response Element (ARE)-Driven Genes

Carnosic acid (CA) has been identified as a potent activator of the Keap1/Nrf2 pathway, a primary regulator of cellular antioxidant responses. This activation leads to the induction of phase 2 detoxifying and antioxidant enzymes through the antioxidant response element (ARE). Studies have demonstrated that among various compounds derived from rosemary, carnosic acid and its derivative carnosol (B190744) are significant activators of ARE. nih.gov

A cDNA microarray analysis was conducted to identify the specific genes induced by carnosic acid. The results revealed that several phase 2 enzymes involved in the metabolism of glutathione (B108866) were among the most significantly upregulated genes. These findings underscore the role of carnosic acid in enhancing the cellular antioxidant defense system by promoting the transcription of ARE-driven genes. nih.gov

Table 1: Top 5 Genes Induced by Carnosic Acid

Gene Function Fold Induction
Gsta2 Glutathione S-transferase alpha 2 Data not specified
Gclc Glutamate-cysteine ligase catalytic subunit Data not specified
Abcc4 ATP binding cassette subfamily C member 4 Data not specified
Abcc1 ATP binding cassette subfamily C member 1 Data not specified
Other Data not specified Data not specified

This table is based on findings that four of the top five CA-induced genes were phase 2 enzymes involved in glutathione metabolism. nih.gov

Cooperative Activation with Activating Transcription Factor 4 (ATF4)

In addition to activating the Nrf2 pathway, high doses of carnosic acid have been found to activate the activating transcription factor 4 (ATF4). mdpi.commdpi.com This activation of ATF4 is mediated through the integrated stress response (ISR) pathway and is dependent on phospho-eIF2α and heme-regulated inhibitor kinase (HRI). mdpi.commdpi.com

The concurrent activation of both Nrf2 and ATF4 by carnosic acid results in a cooperative enhancement of the expression of various cytoprotective genes, including nerve growth factor (NGF) and several antioxidant genes. mdpi.commdpi.com While Nrf2 and ATF4 can act independently on certain target genes, their cooperation provides a novel mechanism for the broad-spectrum gene regulation elicited by carnosic acid. mdpi.commdpi.com This dual activation allows for a more robust cellular response to stress. mdpi.com The regulatory regions of some genes, like xCT, contain both AREs and amino acid response elements (AAREs), allowing for cooperative modulation by both Nrf2 and ATF4. nih.gov

Modulation of Endogenous Antioxidant Defense Systems

Increase in Intracellular Glutathione (GSH) Levels

A significant outcome of carnosic acid's activity is the substantial increase in intracellular levels of total glutathione (GSH). nih.govmdpi.comnih.gov This elevation of GSH is a critical component of its protective effects against oxidative stress. mdpi.comnih.gov The mechanism underlying this increase is linked to the Nrf2-driven synthesis of GSH. nih.gov

In studies using human gastric cells (AGS), carnosic acid and its derivatives were shown to significantly raise GSH levels in cells exposed to ethanol (B145695), a substance known to deplete cellular GSH. mdpi.com Similarly, in SH-SY5Y cells, a model for neuronal cells, incubation with carnosic acid led to a significant increase in the total glutathione level. nih.gov This effect was further confirmed in leukemia cells, where treatment with carnosic acid resulted in a substantial increase in intracellular glutathione, an effect that was further enhanced when combined with 1α,25-dihydroxyvitamin D3.

Table 2: Effect of Carnosic Acid on Intracellular Glutathione (GSH) Levels in Different Cell Lines

Cell Line Condition Observation
3T3-L1 preadipocytes Carnosic acid treatment Significantly increased intracellular level of total GSH. nih.gov
AGS human gastric cells Ethanol-induced damage Carnosic acid significantly raised GSH levels. mdpi.com
SH-SY5Y neuroblastoma cells 6-hydroxydopamine-induced toxicity Incubation with carnosic acid resulted in significant increases in the total GSH level. nih.gov
U937 leukemia cells Co-treatment with 1,25D3 Carnosic acid resulted in a substantial increase in intracellular glutathione levels.
PC12 cells Erastin-induced ferroptosis Carnosic acid reversed the reduction in glutathione levels.
Upregulation of Heme Oxygenase-1 (HO-1)

Carnosic acid is a potent inducer of heme oxygenase-1 (HO-1), an enzyme with significant anti-inflammatory and antioxidant properties. mdpi.com The upregulation of HO-1 is a key mechanism through which carnosic acid exerts its cytoprotective effects. This induction is primarily mediated by the activation of the Nrf2 transcription factor.

Upon activation by carnosic acid, Nrf2 translocates to the nucleus and binds to the ARE in the promoter region of the HMOX1 gene (the gene encoding HO-1), thereby initiating its transcription. This Nrf2-dependent upregulation of HO-1 has been observed in various cell types, including human astrocytoma cells. mdpi.com The induction of HO-1 contributes to the cellular defense against oxidative stress by catalyzing the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide.

Enhancement of Manganese Superoxide (B77818) Dismutase (Mn-SOD) Activity

Research has shown that carnosic acid can increase the expression of Manganese Superoxide Dismutase (Mn-SOD), a crucial metalloprotein located in the mitochondria that plays a vital role in preventing mitochondrial dysfunction by scavenging superoxide radicals. nih.gov Mn-SOD is a primary antioxidant enzyme that protects mitochondria from oxidative damage. Studies have indicated that carnosic acid treatment leads to an increase in Mn-SOD expression, which contributes to its anti-apoptotic effects. nih.gov While direct enhancement of enzymatic activity is a logical consequence of increased expression, one study noted that in the context of an arthritic liver model, the relative expression of SOD mRNA did not change with inflammation, but a combination therapy including carnosic acid did show other positive antioxidant effects.

Regulation of Glutamate-Cysteine Ligase Modifier Subunit (GCLM)

Carnosic acid has been shown to positively regulate the expression of the glutamate-cysteine ligase modifier subunit (GCLM). nih.gov Glutamate-cysteine ligase (GCL) is the rate-limiting enzyme in the synthesis of glutathione and is composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). The GCLM subunit is not enzymatically active on its own but enhances the catalytic efficiency of the GCLC subunit.

In SH-SY5Y cells, treatment with carnosic acid led to a significant increase in the protein expression of both the catalytic and modifier subunits of γ-glutamylcysteine ligase. nih.gov The upregulation of GCLM is significant because the level of GCLM is often the limiting factor in the formation of the more active GCL holoenzyme. By increasing the expression of GCLM, carnosic acid promotes the synthesis of glutathione, thereby bolstering the cell's antioxidant capacity. nih.gov

Mitigation of Mitochondrial Oxidative Stress and Dysfunction

Carnosic acid has been shown to counteract mitochondrial oxidative stress and dysfunction, which are central to the pathophysiology of numerous diseases. Its protective effects are multifaceted, targeting key aspects of mitochondrial function.

Reduction of Mitochondrial ROS Production

Carnosic acid has demonstrated a capacity to decrease the production of reactive oxygen species (ROS) within the mitochondria. In preclinical models, carnosic acid treatment has been shown to ameliorate the overproduction of intracellular ROS. nih.govnih.gov This is a critical mechanism as excessive ROS can lead to cellular damage. One way it achieves this is by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, a primary regulator of cellular redox balance. imrpress.comnih.govimrpress.comnih.gov Activation of Nrf2 by carnosic acid leads to the expression of various antioxidant and cytoprotective genes. imrpress.comnih.gov For instance, carnosic acid has been found to suppress mitochondrial ROS production, which in turn inhibits the activation of the NLRP3 inflammasome. researchgate.net While some studies highlight its antioxidant properties, others have noted that carnosic acid can also induce ROS production under certain conditions, leading to apoptosis in cancer cells. nih.gov

Protection of Mitochondrial Membrane Integrity

The integrity of the mitochondrial membrane is crucial for maintaining cellular energy homeostasis and preventing apoptosis. Carnosic acid contributes to the protection of this vital barrier. It has been observed to block the collapse of the mitochondrial membrane potential (MMP). nih.govnih.gov The loss of MMP is a key event in the intrinsic apoptotic pathway. mdpi.com By preserving the MMP, carnosic acid helps to prevent the release of pro-apoptotic factors like cytochrome c from the mitochondria. mdpi.commdpi.com Furthermore, it has been shown to inhibit the opening of the mitochondrial permeability transition pore (mPTP), another critical event that can lead to mitochondrial dysfunction and cell death. nih.govnih.gov

Restoration of Mitochondrial Oxidative Phosphorylation System Function

The oxidative phosphorylation (OXPHOS) system, located on the inner mitochondrial membrane, is responsible for the majority of cellular ATP production. Carnosic acid has been found to rescue mitochondrial function by positively impacting the OXPHOS system. imrpress.com In a mouse model of traumatic brain injury, administration of carnosic acid preserved mitochondrial respiratory function. nih.gov This was associated with a decrease in oxidative damage to mitochondrial proteins, suggesting a direct protective effect on the components of the electron transport chain. nih.gov Specifically, carnosic acid has been shown to reduce the impact on the activity of Complex I and Complex V of the respiratory chain. imrpress.com

Anti-inflammatory Mechanisms

In addition to its effects on mitochondria, carnosic acid exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, comprising p38, extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinase (JNK), are critical signaling cascades that regulate inflammation. Carnosic acid has been widely shown to inhibit the activation of these pathways. mdpi.commdpi.comnih.gov It effectively suppresses the phosphorylation of p38, ERK, and JNK in various cell models stimulated with inflammatory agents like LPS or cytokines. mdpi.comoup.comfrontiersin.org

In studies on rheumatoid arthritis models, carnosic acid suppressed the RANKL-induced activation of JNK and p38. mdpi.com Similarly, in TNF-α-stimulated adipocytes, it attenuated the activation of ERK and JNK. mdpi.com Research using RAW264.7 macrophages revealed that carnosic acid significantly inhibited the LPS-induced phosphorylation of ERK1/2, JNK, and particularly p38. frontiersin.org However, in an allergen-induced mast cell model, carnosic acid did not affect the phosphorylation of MAPK proteins, suggesting its mechanism can be cell-type and stimulus-specific. nih.gov In human periodontal ligament cells, carnosic acid was found to suppress the JNK pathway when stimulated with IL-1β or TNF-α. researchgate.net

MAPK ProteinEffect of Carnosic AcidModel SystemReference
p38Inhibition of phosphorylationRAW264.7 macrophages; Cardiomyocytes oup.comfrontiersin.orgnih.gov
ERK1/2Inhibition of phosphorylation3T3-L1 adipocytes; RAW264.7 macrophages mdpi.comfrontiersin.org
JNKInhibition of phosphorylation3T3-L1 adipocytes; Osteoclasts; Periodontal ligament cells mdpi.comresearchgate.netnih.gov

Inflammasome Pathway Inhibition

The inflammasome is a multi-protein complex that, upon activation, drives the maturation of potent pro-inflammatory cytokines like IL-1β and IL-18. Carnosic acid has emerged as a potent inhibitor of the NLRP3 inflammasome, a key player in many inflammatory diseases. researchgate.netnih.govmdpi.comfrontiersin.org Its inhibitory action targets multiple stages of inflammasome activation.

Carnosic acid has been shown to target both the "priming" and "assembly" steps of NLRP3 inflammasome activation. nih.gov It reduces the expression of NLRP3 itself by blocking the NF-κB activation that primes the system. researchgate.netnih.gov Furthermore, it inhibits the assembly and activation of the inflammasome complex by suppressing the production of mitochondrial reactive oxygen species (ROS), which often serves as a second activation signal. researchgate.netnih.govresearchgate.net Mechanistically, carnosic acid can also interrupt the crucial interaction between NLRP3 and NEK7, a protein required for its activation. nih.gov In vivo studies have confirmed these findings, showing that carnosic acid can alleviate inflammation in mouse models of peritonitis and systemic inflammation through its effects on the NLRP3 inflammasome. nih.gov

Suppression of NLRP3 Inflammasome Activation (Priming and Assembly)

Carnosic acid has been identified as a potent inhibitor of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines. researchgate.netnih.gov Research indicates that carnosic acid targets both the priming and assembly stages of NLRP3 inflammasome activation. researchgate.netnih.gov It has been shown to reduce the expression of NLRP3 by blocking the activation of NF-κB, a key transcription factor involved in the priming step. researchgate.net Furthermore, carnosic acid inhibits the assembly and subsequent activation of the inflammasome. researchgate.netnih.gov In experimental models, it has been demonstrated to alleviate lipopolysaccharide-induced acute systemic inflammation and monosodium urate-induced peritonitis by targeting the NLRP3 inflammasome. nih.gov In studies on alcoholic hepatosteatosis, carnosic acid was found to inhibit the activation of the P2X7R-NLRP3 inflammasome axis. nih.gov

Inhibition of Mitochondrial ROS Production Contributing to Inflammasome Activation

A key mechanism by which carnosic acid inhibits NLRP3 inflammasome activation is through the suppression of mitochondrial reactive oxygen species (ROS) production. researchgate.netnih.gov Mitochondrial ROS are critical signaling molecules that can trigger the assembly and activation of the NLRP3 inflammasome. researchgate.net Studies have shown that carnosic acid specifically inhibits NLRP3 activation in both human and murine macrophages by suppressing the generation of mitochondrial ROS. researchgate.net In human iPSC-derived microglia, carnosic acid was observed to attenuate mitochondrial ROS production, which is a necessary signal for NLRP3 inflammasome activation. researchgate.net

Disruption of NLRP3-NEK7 Interaction

Carnosic acid has been found to interfere with the critical interaction between the NLRP3 protein and NIMA-related kinase 7 (NEK7). researchgate.netnih.gov The interaction between NLRP3 and NEK7 is a crucial step for the assembly and activation of a functional NLRP3 inflammasome. nih.govelsevierpure.com By interrupting this interaction, carnosic acid effectively inhibits the formation of the active inflammasome complex, thereby preventing the subsequent inflammatory cascade. researchgate.netnih.gov

Suppression of Pro-inflammatory Mediators

Beyond its effects on the NLRP3 inflammasome, carnosic acid also exerts its anti-inflammatory properties by directly suppressing the production and activity of various pro-inflammatory mediators.

Reduction of Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression

Carnosic acid has been shown to reduce the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.gov This effect is achieved, at least in part, by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. nih.govoup.com The related compound carnosol has also been shown to markedly reduce lipopolysaccharide (LPS)-stimulated NO production and decrease iNOS mRNA and protein expression in mouse macrophages. nih.govoup.com

Inhibition of Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2) Production

Research has demonstrated that carnosic acid can inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. nih.govconicet.gov.ar Specifically, carnosic acid has been identified as a direct inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme responsible for producing prostaglandin E2 (PGE2). nih.govnih.govresearchgate.net In a human whole-blood assay, carnosic acid blocked PGE2 generation upon stimulation with lipopolysaccharide. nih.govnih.govresearchgate.net This inhibition is selective, as carnosic acid does not significantly affect the activities of COX-1 or the biosynthesis of other prostanoids. nih.govnih.gov

Inhibitory Effects of Carnosic Acid on Pro-inflammatory Enzymes
EnzymeEffect of Carnosic AcidMechanismReferences
Inducible Nitric Oxide Synthase (iNOS)Decreased ExpressionSuppression of iNOS mRNA and protein levels, leading to reduced Nitric Oxide (NO) production. nih.gov, oup.com
Cyclooxygenase-2 (COX-2)Inhibition of ActivitySelective inhibition of COX-2 catalyzed prostaglandin biosynthesis. conicet.gov.ar, nih.gov
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Direct InhibitionBlocks the terminal step in Prostaglandin E2 (PGE2) synthesis. nih.gov, nih.gov, researchgate.net
Decreased Production of Inflammatory Cytokines (IL-1β, IL-6, TNF-α, IL-18)

Carnosic acid has been consistently shown to reduce the production of a range of key inflammatory cytokines. amazonaws.comnih.gov Studies have demonstrated its ability to significantly decrease the protein expression levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in serum and various tissues. researchgate.netresearchgate.net This suppression of cytokine production is mediated through the inhibition of several signaling pathways, including Jun-N-terminal kinase (JNK), nuclear factor κB (NF-κB), and signal transducer and activator of transcription 3 (STAT3). researchgate.netnih.gov In human periodontal ligament cells stimulated with IL-1β or TNF-α, carnosic acid effectively suppressed the release of IL-6. researchgate.netnih.gov

Effects of Carnosic Acid on Inflammatory Cytokine Production
CytokineObserved EffectCell/Model SystemReferences
Interleukin-1β (IL-1β)Decreased Production/ExpressionSerum, Tissues, Human Periodontal Ligament Cells amazonaws.com, nih.gov, researchgate.net, researchgate.net
Interleukin-6 (IL-6)Decreased Production/ExpressionSerum, Tissues, Human Periodontal Ligament Cells amazonaws.com, nih.gov, researchgate.net, researchgate.net, nih.gov
Tumor Necrosis Factor-α (TNF-α)Decreased Production/ExpressionSerum, Tissues, Human Periodontal Ligament Cells amazonaws.com, nih.gov, researchgate.net, researchgate.net, nih.gov
Interleukin-18 (IL-18)Decreased ProductionNot specified in detail nih.gov

Modulation of Specific Immune Cell Responses

Disruption of Macrophage Activation

Carnosic acid (CA) has been shown to exert significant anti-inflammatory effects by modulating macrophage activation. frontiersin.org In murine macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS), a model for acute inflammation, carnosic acid effectively inhibits the production of key inflammatory mediators. frontiersin.org Research demonstrates that CA significantly suppresses the robust increase of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), downregulates cyclooxygenase-2 (COX-2) protein expression, and reduces the transcriptional levels of inflammatory genes such as Nos2, Tnfα, Cox2, and Mcp1 (monocyte chemotactic protein-1). frontiersin.org

The underlying molecular mechanisms involve the modulation of multiple signaling pathways. An integrated proteomics and bioinformatics analysis revealed that carnosic acid negatively regulates numerous LPS-elicited proteins involved in inflammatory processes. frontiersin.org Specifically, CA has been found to inactivate the IKKβ/IκB-α/NF-κB, ERK/JNK/p38 MAPKs, and FoxO1/3 signaling pathways. frontiersin.org By interrupting these critical pathways, carnosic acid effectively halts the transcription of various inflammatory genes and the subsequent production of cytokines. frontiersin.org Further studies have shown that in bone-marrow-derived macrophages, carnosic acid's anti-inflammatory responses are mediated through the modulation of the toll-like receptor 2 (TLR2) and the MAPK/NF-κB signaling pathway, leading to a decreased expression of TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govresearchgate.net

Table 1: Effects of Carnosic Acid on Macrophage Activation

TargetEffect of Carnosic AcidSignaling Pathway ImplicatedCell ModelReference
Nitric Oxide (NO) ProductionInhibitionNF-κB, MAPKs, FoxORAW264.7 macrophages frontiersin.org
TNF-α ProductionInhibitionNF-κB, MAPKs, FoxORAW264.7 macrophages frontiersin.org
COX-2 ExpressionDownregulationNF-κB, MAPKs, FoxORAW264.7 macrophages frontiersin.org
IL-6, IL-1β ExpressionInhibitionTLR2, MAPK/NF-κBBone-marrow-derived macrophages nih.gov
Inhibition of Mast Cell Activity

Carnosic acid has been identified as a potent regulator of mast cell functional responses, which are central to allergic inflammation. oup.com Mast cell activation, typically triggered by allergens via the high-affinity immunoglobulin E (IgE) receptor (FcεRI), results in an early phase of degranulation and a late phase involving the synthesis and release of pro-inflammatory mediators. nih.govsigmaaldrich.com

Research has established that carnosic acid effectively inhibits both phases of mast cell activation. researchgate.net In studies using bone marrow-derived mast cells (BMMCs), CA was shown to dose-dependently inhibit degranulation, as measured by β-hexosaminidase release. oup.com It also significantly curtails the late-phase response by reducing the release of newly synthesized pro-inflammatory cytokines and chemokines, including IL-6, TNF-α, and IL-13. oup.comresearchgate.net

A key mechanistic finding is that carnosic acid directly targets and inhibits the upstream tyrosine kinase Syk. nih.govscholaris.ca The activation of Syk is a critical event immediately following FcεRI aggregation, and its inhibition by CA disrupts the downstream signaling cascade. mdpi.com This disruption prevents the activation of downstream effectors like TAK1 and Akt, as well as the NF-κB signaling pathway, while the phosphorylation of the FcεRI receptor itself and MAPK proteins remains unaltered. sigmaaldrich.com By modulating Syk activation, carnosic acid impairs essential processes for mast cell response, including calcium mobilization and the production of reactive oxygen species (ROS), ultimately suppressing the release of allergic inflammatory mediators. sigmaaldrich.com

Table 2: Effects of Carnosic Acid on Mast Cell Activity

Process/MediatorEffect of Carnosic AcidMechanismCell ModelReference
Degranulation (β-hexosaminidase release)InhibitionDirect regulation of Syk activationBone marrow-derived mast cells (BMMCs) oup.com
TNF-α, IL-6, IL-13 ReleaseInhibitionModulation of Syk and NF-κB signalingBone marrow-derived mast cells (BMMCs) oup.comresearchgate.net
Calcium (Ca2+) MobilizationInhibitionDirect regulation of Syk activationBone marrow-derived mast cells (BMMCs) sigmaaldrich.com
Reactive Oxygen Species (ROS) ProductionInhibitionDirect regulation of Syk activationBone marrow-derived mast cells (BMMCs) sigmaaldrich.com

Neuroprotective Mechanisms

Carnosic acid demonstrates neuroprotective properties through a variety of mechanisms, including the attenuation of apoptosis. mdpi.com

Modulation of Neuronal Apoptosis Pathways

A primary mechanism of carnosic acid's neuroprotective effect is its ability to suppress apoptosis by regulating key proteins in the cell death pathway. nih.gov Studies have consistently shown that CA can modulate the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. mdpi.com Specifically, carnosic acid treatment leads to an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic protein Bax. nih.govfrontiersin.org This shift reverses the reduction in the Bcl-2/Bax ratio often induced by neurotoxic insults, thereby promoting cell survival. mdpi.com

Furthermore, carnosic acid effectively inhibits the activation of executioner caspases, particularly caspase-3. nih.govresearchgate.net In various models of neuronal injury, including those induced by high-fat diets or subarachnoid hemorrhage, administration of carnosic acid significantly reduces the levels of cleaved (active) caspase-3. nih.govfrontiersin.org The compound also counteracts increases in caspase-9 activity, an initiator caspase in the intrinsic apoptotic pathway. nih.gov By preventing the activation of these caspases, carnosic acid blocks the final steps of the apoptotic cascade, protecting neurons from cell death. mdpi.com

Table 3: Regulation of Apoptotic Proteins by Carnosic Acid

Apoptotic ProteinEffect of Carnosic AcidOutcomeModel SystemReference
Bcl-2 (anti-apoptotic)Upregulation/Increased ExpressionPromotes cell survivalHigh-fat diet mouse model, SAH rat model nih.govfrontiersin.org
Bax (pro-apoptotic)Downregulation/Decreased ExpressionInhibits apoptosisHigh-fat diet mouse model, SAH rat model nih.govfrontiersin.org
Cleaved Caspase-3 (executioner)Downregulation/Decreased ExpressionInhibits apoptosisHigh-fat diet mouse model, SAH rat model nih.govfrontiersin.org
Caspase-9 (initiator)Decreased ActivityInhibits intrinsic apoptotic pathwayHigh-fat diet/palmitic acid-induced models nih.gov

The neuroprotective and anti-apoptotic effects of carnosic acid are also facilitated through its modulation of the SIRT1/p66shc signaling pathway. nih.govnih.gov Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in combating oxidative stress and apoptosis, while p66shc is a protein that promotes mitochondrial ROS production and apoptosis when phosphorylated. nih.govresearchgate.net

Research indicates that carnosic acid can activate this protective pathway. In models of early brain injury following subarachnoid hemorrhage, carnosic acid administration was shown to increase the expression of SIRT1 and decrease the expression of p66shc. frontiersin.orgnih.gov This activation of SIRT1 and concurrent suppression of p66shc is closely associated with the observed reduction in neuronal apoptosis. nih.govfrontiersin.org The anti-apoptotic effects of carnosic acid, including the upregulation of Bcl-2 and downregulation of Bax and cleaved caspase-3, were abolished when a selective SIRT1 inhibitor, sirtinol, was used. frontiersin.org This finding confirms that the SIRT1/p66shc pathway is a key mechanism through which carnosic acid exerts its neuroprotective and anti-apoptotic functions. frontiersin.orgnih.gov In other contexts, it has been shown that CA can reverse the upregulation of miR-34a, a known regulator of SIRT1, suggesting a mechanism for its activating effect. nih.govresearchgate.net

Induction of Autophagy in Neuronal Cells

Carnosic acid has been investigated for its role in inducing autophagy, a critical cellular process for the degradation and recycling of damaged organelles and proteins, within neuronal cells. This process is vital for neuronal homeostasis and survival.

Increase in Microtubule-Associated Protein Light Chain 3 (LC3)-II/I Ratio and Decrease in SQSTM1(p62)

A key indicator of autophagy induction is the conversion of the cytosolic form of Microtubule-Associated Protein Light Chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Concurrently, the levels of sequestosome 1 (SQSTM1/p62), a protein that binds to ubiquitinated proteins and LC3, decrease as it is degraded during the autophagic process. nih.gov

In a study involving neural stem cells (NSCs) subjected to oxidative stress by hydrogen peroxide (H2O2), pretreatment with carnosic acid demonstrated a protective effect by modulating these key autophagy markers. nih.govresearchgate.net The research showed that while H2O2 exposure decreased autophagy, the presence of carnosic acid induced the expression of autophagy-related proteins. nih.govresearchgate.net This was evidenced by a notable increase in the LC3-II/LC3-I ratio and a simultaneous decrease in the expression of p62, indicating the promotion of autophagic flux. nih.govresearchgate.net These findings suggest that carnosic acid can stimulate the autophagic machinery in neural stem cells, particularly under conditions of oxidative stress. nih.gov

Table 1: Effect of Carnosic Acid on Autophagy Markers in Neural Stem Cells under Oxidative Stress

Marker Effect of Oxidative Stress (H2O2) Effect of Carnosic Acid Pretreatment Implication
LC3-II/LC3-I Ratio Decrease Increase Promotion of autophagosome formation nih.govresearchgate.net

| SQSTM1(p62) | Increase | Decrease | Enhancement of autophagic degradation nih.govresearchgate.net |

Activation of AMP-Activated Protein Kinase (AMPK) and Inhibition of Mammalian Target of Rapamycin (B549165) (mTOR)

The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) signaling pathways are critical regulators of cellular energy homeostasis and autophagy. AMPK acts as a cellular energy sensor; its activation, typically under low energy conditions, promotes catabolic processes like autophagy and inhibits anabolic processes. One of the ways it induces autophagy is by inhibiting the mTOR complex 1 (mTORC1), a major negative regulator of the autophagic process.

Research indicates that carnosic acid can modulate this pathway in neuronal cells. One study found that carnosic acid attenuated mitochondrial damage and oxidative stress in isoflurane-treated neurons through the activation of the AMPK/SIRT1 pathway. researchgate.netajol.info Further studies in other cell types, such as prostate and hepatoma cells, corroborate the ability of carnosic acid to activate AMPK and inhibit the downstream mTOR signaling pathway. mdpi.comnih.govmdpi.com This activation of AMPK and subsequent inhibition of mTOR signaling represents a key molecular mechanism through which carnosic acid can initiate an autophagic response in cells. mdpi.com

Mitigation of Mitochondrial Dysfunction in Neurons

Carnosic acid demonstrates significant neuroprotective effects by addressing mitochondrial dysfunction, a common hallmark of many neurodegenerative conditions. Its actions involve preserving mitochondrial integrity and promoting the generation of new, healthy mitochondria. imrpress.comnih.gov

Modulation of Parkin/PARIS/PGC-1α Pathway Leading to Mitochondrial Biogenesis

A specific mechanism underlying carnosic acid's neuroprotective effect involves the regulation of the Parkin/PARIS/PGC-1α pathway, which is crucial for mitochondrial biogenesis. nih.gov Parkin, an E3 ubiquitin ligase, targets the Parkin-interacting substrate (PARIS) for degradation. nih.gov PARIS, in turn, acts as a transcriptional repressor of peroxisome proliferator-activated receptor-gamma coactivator-1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govnih.gov

In a study using a neurotoxicity model, the toxin 6-hydroxydopamine (6-OHDA) was shown to increase PARIS protein levels, which consequently decreased the expression of PGC-1α and other genes related to mitochondrial biogenesis. nih.gov Pretreatment with carnosic acid reversed these effects. nih.gov It enhanced the parkin-mediated ubiquitination and subsequent degradation of PARIS. nih.gov This reduction in the PARIS repressor allowed for the increased expression of PGC-1α, thereby promoting the generation of new mitochondria and protecting dopaminergic neurons from degeneration. nih.gov

Table 2: Carnosic Acid's Modulation of the Parkin/PARIS/PGC-1α Pathway

Molecule Function Effect of Neurotoxin (6-OHDA) Effect of Carnosic Acid Treatment
Parkin E3 ligase; promotes PARIS degradation - Enhances activity nih.gov
PARIS Transcriptional repressor of PGC-1α Increased expression Decreased expression (promotes degradation) nih.gov
PGC-1α Master regulator of mitochondrial biogenesis Decreased expression Increased expression nih.gov

| Result | | Impaired mitochondrial biogenesis | Enhanced mitochondrial biogenesis nih.gov |

Regulation of Neurotrophic Factors

Neurotrophic factors are proteins essential for the growth, survival, and differentiation of neurons. Carnosic acid has been shown to positively influence the production of these critical molecules.

Studies have demonstrated that carnosic acid can markedly enhance the synthesis of Nerve Growth Factor (NGF). nih.govjst.go.jpnih.gov In experiments using T98G human glioblastoma cells, treatment with carnosic acid led to a significant increase in NGF production. jst.go.jpnih.gov

Furthermore, the impact of carnosic acid extends to other crucial neurotrophic factors. In an in vivo study with ovariectomized mice, carnosic acid treatment was found to boost the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus and prefrontal cortex. researchgate.net This upregulation of both NGF and BDNF highlights a significant mechanism by which carnosic acid can support neuronal health and resilience. nih.govresearchgate.net

Increase in Brain-Derived Neurotrophic Factor (BDNF)

Carnosic acid has demonstrated the ability to influence the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth. mdpi.com In a study involving ovariectomized mice, a model often used to study post-menopausal cognitive changes, treatment with carnosic acid reversed the suppression of BDNF. nih.govresearchgate.net This effect was observed in the hippocampus and prefrontal cortex, brain regions crucial for learning and memory. researchgate.net

Furthermore, in a cellular model using SH-SY5Y cells, carnosic acid was shown to restore the expression of synaptic proteins, including BDNF, which had been diminished by amyloid-β, a peptide implicated in Alzheimer's disease. nih.gov This suggests that carnosic acid may counteract some of the detrimental effects of amyloid-β on neuronal health by bolstering BDNF levels.

Enhancement of Nerve Growth Factor (NGF) Production (Nrf2-Dependent and -Independent Mechanisms)

Carnosic acid has been found to promote the synthesis of Nerve Growth Factor (NGF), a neurotrophin vital for the development and maintenance of nerve tissue. nih.gov This effect has been observed in human T98G glioblastoma cells. nih.govnih.gov

The mechanism behind this NGF induction involves the transcription factor Nrf2. nih.gov Carnosic acid treatment leads to the nuclear accumulation of Nrf2 and the activation of its target genes, such as heme oxygenase 1 (HO-1) and thioredoxin reductase 1 (TXNRD1). nih.gov Studies have shown that knocking down Nrf2 significantly reduces both the baseline and carnosic acid-induced expression of the NGF gene. Conversely, inhibiting Keap1, a protein that suppresses Nrf2, enhances NGF gene expression even without carnosic acid. nih.gov This Nrf2-dependent induction of NGF by carnosic acid has also been confirmed in normal human astrocytes. nih.gov

Interestingly, carnosic acid can also differentiate PC12 cells through a mechanism independent of Nrf2. It achieves this by activating Erk1/2 via the TrkA nerve growth factor receptor. nih.gov

Modulation of Synaptic Plasticity and Neurite Growth

Increase in Synapse Formation

Preclinical studies suggest a positive role for carnosic acid in promoting the formation of synapses, the crucial connections between neurons. Research indicates that carnosic acid can increase the number of synapses, which is a fundamental aspect of cognitive function and brain health. alzdiscovery.org In cellular models of Alzheimer's disease, carnosic acid has been shown to restore the expression of key synaptic proteins like postsynaptic density protein-95 (PSD-95) and synaptophysin, which are often reduced by the presence of amyloid-β. nih.gov

Enhancement of Apolipoprotein E Receptor 2 (ApoER2) Expression and Reelin Signaling Pathway Activation

Carnosic acid has been shown to counteract the negative effects of the Apolipoprotein E4 (ApoE4) allele, a significant genetic risk factor for late-onset Alzheimer's disease. mdpi.comnih.gov The ApoE4 protein inhibits the recycling of Apolipoprotein E Receptor 2 (ApoER2) to the cell surface, making neurons unresponsive to Reelin, a protein crucial for synaptic plasticity. mdpi.comnih.govmdpi.com

Research has demonstrated that carnosic acid enhances the binding of sorting nexin 17 (SNX17) to ApoER2. nih.gov This action effectively blocks the inhibitory binding of ApoE4 and promotes the recycling of ApoER2 to the cell membrane. mdpi.comnih.gov The increased presence of ApoER2 on the cell surface allows Reelin to bind and activate its signaling pathway. mdpi.comnih.govresearchgate.net This activation leads to increased phosphorylation of the N-methyl-D-aspartate receptor (NMDAR) and cAMP-response element-binding protein (CREB), as well as increased expression of Gria2, ultimately promoting neurite growth. nih.govresearchgate.net

Protection against Oxidative Stress and Excitotoxicity in Neuronal Models

Carnosic acid demonstrates significant neuroprotective effects against oxidative stress and excitotoxicity in various neuronal models. nih.govmdpi.com Its primary mechanism of action involves the activation of the Keap1/Nrf2 transcriptional pathway. nih.govmdpi.comnih.gov This pathway leads to the production of a range of cytoprotective proteins and antioxidant enzymes. mdpi.comnih.gov

In cultured rodent and human induced pluripotent stem cell-derived neurons, carnosic acid has shown protective effects against cyanide-induced toxicity. nih.gov It has also been found to protect immature cortical neurons from oxidative damage caused by glutamate (B1630785) and rotenone. nih.gov Furthermore, carnosic acid protects PC12h cells from glutamate-induced oxidative stress by activating the Keap1/Nrf2 pathway. nih.gov

The protective mechanism involves the induction of enzymes involved in glutathione (GSH) metabolism, a potent cellular antioxidant. nih.gov Carnosic acid also upregulates other phase 2 enzymes like NAD(P)H-quinone oxidoreductase 1 and aldehyde dehydrogenase. nih.gov In models of light-induced retinal degeneration, carnosic acid protected retinal cells by inducing antioxidant phase 2 enzymes and reducing the formation of hyperoxidized peroxiredoxin 2. arvojournals.org

Table 1: Effects of Carnosic Acid on Oxidative Stress Markers in Neuronal Models

Model System Insult Key Findings
Immature cortical neurons Glutamate, Rotenone Protected neurons from cell death. nih.gov
PC12h cells Glutamate Protected cells via Nrf2 pathway activation. nih.gov
Cultured rodent and human iPSC-derived neurons Cyanide Demonstrated neuroprotective effects. nih.gov
Retinal cell lines (ARPE-19, 661W) Hydrogen Peroxide Protected against H2O2-induced toxicity. arvojournals.org
Rat model Light-induced retinal degeneration Improved outer nuclear layer thickness and ERG activity. arvojournals.org

Alleviation of Brain Injury and Neurodegeneration in Preclinical Models

Carnosic acid has demonstrated the capacity to alleviate brain injury and neurodegeneration in several preclinical models. In a rat model of Alzheimer's disease, where amyloid-β was injected into the hippocampus, pretreatment with carnosic acid significantly reduced neuronal death in the CA1 region. nih.gov This protective effect is attributed to its antioxidant properties. nih.gov

In a mouse model of traumatic brain injury, a single administration of carnosic acid shortly after the injury preserved mitochondrial respiratory function and reduced mitochondrial damage in the injured cortex. alzdiscovery.org Its antioxidant effects were still evident 48 hours post-injury, as indicated by the attenuation of oxidative stress markers. alzdiscovery.org

Furthermore, in a rat model of subarachnoid hemorrhage, carnosic acid treatment decreased levels of reactive oxygen species, alleviated brain edema, reduced blood-brain barrier permeability, and decreased neuronal cell death, leading to improved neurological function. alzdiscovery.org In a high-fat diet-induced mouse model, carnosic acid protected against brain injury by inhibiting inflammatory responses and apoptosis. nih.gov It significantly decreased the expression of pro-inflammatory cytokines and modulated apoptotic pathways. nih.gov

Table 2: Neuroprotective Effects of Carnosic Acid in Preclinical Models of Brain Injury and Neurodegeneration

Model Key Pathological Feature Effect of Carnosic Acid
Rat model of Alzheimer's Disease (Aβ injection) Neurodegeneration in hippocampus Reduced neuronal death in the CA1 region. nih.gov
Mouse model of Traumatic Brain Injury Mitochondrial damage, oxidative stress Preserved mitochondrial function, reduced oxidative markers. alzdiscovery.org
Rat model of Subarachnoid Hemorrhage Oxidative stress, brain edema, neuronal death Decreased ROS, alleviated edema, reduced cell death. alzdiscovery.org
High-fat diet-induced mouse model Inflammation, apoptosis Decreased pro-inflammatory cytokines, modulated apoptotic pathways. nih.gov

Anticancer Mechanisms (Preclinical Studies)

Inhibition of Cancer Cell Proliferation

Carnosic acid has been shown to inhibit the proliferation of various human cancer cell lines in a dose-dependent manner, including colorectal, prostate, and breast cancer cells. The underlying mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

In human colorectal cancer cell lines (Caco-2, HT29, and LoVo), carnosic acid induces apoptosis and inhibits cell migration, partly by downregulating the expression of cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. It also reduces the activity of secreted proteases like urokinase plasminogen activator (uPA) and metalloproteinases (MMPs).

In prostate cancer cells (PC-3 and LNCaP), carnosic acid's anti-proliferative effects are associated with the inhibition of the Akt/mTORC1/p70S6K signaling pathway. It decreases the phosphorylation and activation of Akt, mTOR, and p70 S6K. Simultaneously, it activates the Sestrin-2-AMPK signaling pathway, leading to a decrease in cell survival and proliferation.

In ER-positive human breast cancer cells (MCF-7), carnosic acid suppresses cell proliferation by inducing G0/G1 phase cell cycle arrest and promoting apoptosis. This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bax.

Table 6: Antiproliferative Mechanisms of Carnosic Acid in Cancer Cell Lines

Cancer Cell Line Key Pathway(s) Modulated Mechanism(s) Reference
Colorectal (Caco-2, HT29, LoVo)COX-2Induction of apoptosis, inhibition of migration, downregulation of COX-2, uPA, and MMPs
Prostate (PC-3, LNCaP)Akt/mTORC1, Sestrin-2-AMPKInhibition of Akt, mTOR, and p70 S6K phosphorylation; activation of AMPK
Breast (MCF-7)Cell Cycle/ApoptosisG0/G1 phase arrest, induction of apoptosis, modulation of Bax and Bcl-xL

Induction of Cell Cycle Arrest

Carnosic acid has been shown to exert antiproliferative effects by inducing cell cycle arrest at various phases, thereby preventing the division and propagation of cancer cells. The specific phase of arrest can be dependent on the concentration of carnosic acid and the type of cell line being investigated.

G0/G1 Phase Arrest

Carnosic acid has been observed to induce cell cycle arrest at the G0/G1 phase in several cancer cell models. This arrest at the initial phase of the cell cycle prevents cells from entering the DNA synthesis (S) phase, effectively halting their proliferation. For instance, in non-tumoral IMR-90 human fetal lung fibroblasts, exposure to 80 μM of carnosic acid resulted in an increase in the percentage of cells in the G1 phase (from 63.3% to 79%) and a corresponding decrease in the S and G2/M phases. tandfonline.com Similarly, studies on human gastric cancer AGS cells revealed that carnosic acid treatment leads to G1-phase cell cycle arrest. nih.gov This effect has also been noted in estrogen receptor (ER)-negative human breast cancer cells. nih.gov The induction of G0/G1 arrest is a key mechanism behind the anti-proliferative properties of carnosic acid. tandfonline.comnih.gov

G2 Phase Arrest

In addition to G1 arrest, carnosic acid can also halt the cell cycle at the G2 phase, preventing cells from entering mitosis (M phase). Treatment of Caco-2 cells with carnosic acid was associated with an accumulation of cells in the G2/M phase. nih.gov In these cells, carnosic acid appeared to arrest the cycle prior to prometaphase. nih.gov Similarly, in MDA-MB-231 breast cancer cells, carnosic acid has been reported to inhibit the G2/M phase. researchgate.net In some cases, the effect is concentration-dependent; for example, in IMR-90 lung cells, a lower concentration (80 μM) induced G1 arrest, while a higher concentration (160 μM) led to an elevation of cells in the G2/M phase (33.16%). tandfonline.com

Cell LinePhase of ArrestKey FindingsReference(s)
IMR-90 (Human Lung Fibroblast)G0/G1 and G2/MArrest is concentration-dependent; 80 μM induces G1 arrest, while 160 μM leads to G2/M arrest. tandfonline.com
AGS (Human Gastric Cancer)G1Carnosic acid treatment resulted in a noticeable arrest in the G1 phase. nih.gov
Caco-2 (Human Colorectal Adenocarcinoma)G2/MAssociated with accumulation of cells in the G2/M phase. nih.gov
MDA-MB-231 (Human Breast Cancer)G2/MReported to inhibit and arrest the cell cycle in the G2/M phase. researchgate.net
Regulation of Cyclins (e.g., Cyclin D1, Cyclin D3) and Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)

The ability of carnosic acid to induce cell cycle arrest is intrinsically linked to its modulation of key regulatory proteins, namely cyclins and cyclin-dependent kinase (CDK) inhibitors. Cyclins form complexes with CDKs to drive the cell cycle forward, while CDK inhibitors, such as p21 and p27, can halt this progression.

Research has shown that carnosic acid can downregulate the expression of various cyclins. In Caco-2 cells arrested in the G2 phase, a reduction in cyclin A levels was observed. nih.gov In IMR-90 cells, carnosic acid treatment led to the downregulation of the mRNA levels of genes encoding cyclins A2, B1, and B2. tandfonline.com Furthermore, in human colon cancer HCT116 cells, carnosic acid attenuated the expression of STAT3 target genes, which include cyclin D1, D2, and D3. nih.gov

Concurrently, carnosic acid can upregulate the expression of CDK inhibitors. In B16F10 melanoma cells, the inhibition of cell growth and induction of cell cycle arrest by carnosic acid were associated with the stimulation of p21 expression. nih.gov The induction of G0/G1 phase arrest in treated cells has been linked to a high level of p21. nih.gov Similarly, studies in human myeloid leukemia cells (HL-60 and U937) have shown that carnosic acid can inhibit cell proliferation, a mechanism that involves the upregulation of CDK inhibitors like p21 and p27. mdpi.com

Regulatory ProteinEffect of Carnosic AcidCell Line(s)Reference(s)
Cyclins
Cyclin ADownregulationCaco-2 nih.gov
Cyclin A2, B1, B2Downregulation (mRNA levels)IMR-90 tandfonline.com
Cyclin D1, D2, D3Attenuated expressionHCT116 nih.gov
CDK Inhibitors
p21Upregulation/StimulationB16F10, others nih.govnih.gov
p27UpregulationHL-60, U937 mdpi.com

Activation of Apoptosis Pathways in Cancer Cells

Beyond halting cell proliferation through cell cycle arrest, carnosic acid actively induces programmed cell death, or apoptosis, in cancer cells. This is a critical component of its anticancer activity, achieved through the activation of specific molecular pathways.

Caspase-Dependent Apoptosis (Caspase-3, -7, -9 Activation)

A primary mechanism by which carnosic acid induces apoptosis is through the activation of a cascade of enzymes known as caspases. In human hepatocellular carcinoma HepG2 cells, treatment with carnosic acid caused a rapid activation of caspase-3. nih.govtandfonline.com This activation subsequently leads to the proteolytic cleavage of poly (ADP-ribose) polymerase (PARP), a key marker of cells undergoing apoptosis. nih.gov The activation of caspase-3 has also been observed in studies on acute kidney injury, where carnosic acid inhibited tubular cell apoptosis. brynmawr.edu

In human colon cancer HCT116 cells, carnosic acid-induced apoptosis was associated with the activation of both caspase-9 and caspase-3. nih.gov Similarly, in breast cancer cells, the combination of carnosic acid and tamoxifen (B1202) was found to promote the caspase-3 signaling pathway to induce apoptosis. nih.gov Research in HepG2 liver cancer cells has also shown that carnosic acid treatment leads to high levels of caspase-3 and caspase-9, which are crucial for apoptosis. biomolther.org

Modulation of Bcl-2 Family Proteins (Bax Upregulation, Bcl-2/Bcl-xL Downregulation, Increased Bax/Bcl-2 Ratio)

The activation of the caspase cascade by carnosic acid is often initiated by its influence on the Bcl-2 family of proteins, which are central regulators of the mitochondrial (intrinsic) apoptotic pathway. nih.gov This family includes pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 and Bcl-xL. The ratio between these opposing factions is critical in determining a cell's fate. researchgate.netresearchgate.net

Carnosic acid has been consistently shown to shift this balance in favor of apoptosis. In various cancer cell lines, treatment with carnosic acid leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.govresearchgate.net For example, in human colon cancer HCT116 cells, carnosic acid induced Bax while inhibiting Bcl-2 and Bcl-xL expression. nih.gov In breast cancer cells, a cooperative treatment with tamoxifen and carnosic acid resulted in the upregulation of Bax and downregulation of Bcl-2 and Bcl-xL. nih.gov

This modulation directly results in a decreased Bcl-2/Bax protein ratio, a key event that leads to mitochondrial dysfunction and the release of cytochrome c, ultimately triggering caspase activation. nih.govtandfonline.com Studies in human renal carcinoma Caki cells have also found that carnosic acid induces the downregulation of Bcl-2 expression at the post-translational level. nih.gov This altered Bax/Bcl-2 ratio is a hallmark of carnosic acid's pro-apoptotic mechanism. nih.govtandfonline.combiomolther.org

Bcl-2 Family ProteinEffect of Carnosic AcidCell Line(s)Reference(s)
BaxUpregulationBreast cancer cells, HCT116, NSCLC cells nih.govnih.govresearchgate.net
Bcl-2DownregulationBreast cancer cells, HCT116, Caki, NSCLC cells nih.govnih.govresearchgate.netnih.gov
Bcl-xLDownregulationBreast cancer cells, HCT116, NSCLC cells nih.govnih.govresearchgate.net
Bax/Bcl-2 RatioIncreasedHepG2 nih.govtandfonline.combiomolther.org
Cytochrome c Release and PARP Cleavage

Carnosic acid has been shown to induce apoptosis in various cancer cell lines through the intrinsic pathway, which involves the mitochondria. A key event in this pathway is the release of cytochrome c from the mitochondria into the cytosol. This release is often triggered by changes in the expression of Bcl-2 family proteins. nih.gov Studies have demonstrated that treatment with carnosic acid leads to a diminished expression of anti-apoptotic proteins like Bcl-2 and an increased expression of pro-apoptotic proteins such as Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c. nih.govnih.gov

Once in the cytosol, cytochrome c participates in the activation of a cascade of caspases, which are proteases that execute the apoptotic program. nih.govmdpi.com Research in human renal carcinoma Caki cells and prostate cancer cells revealed that carnosic acid treatment leads to the activation of initiator caspase-9 and executioner caspases, such as caspase-3 and -7. nih.govnih.gov

A critical downstream target of activated caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. avensonline.org The cleavage of PARP by caspase-3 is a hallmark of apoptosis. avensonline.org Multiple studies have confirmed that carnosic acid induces PARP cleavage in a dose-dependent manner in various cancer cell lines, including human renal carcinoma, colon cancer, and prostate cancer. nih.govmdpi.comavensonline.org This inactivation of PARP ensures that the cell cannot repair its DNA, thereby committing to the apoptotic process. researchgate.net

Table 1: Effect of Carnosic Acid on Apoptosis Markers

Cell LineEffect of Carnosic AcidReference
Human Renal Carcinoma (Caki)Increased Bax expression, diminished Bcl-2 expression, cytochrome c release, cleavage of caspase-9, -7, -3, and PARP. nih.gov
Human Colon Cancer (HCT116)Induction of Bax, release of cytochrome c, cleavage of caspase-9, -7, -3, and PARP. mdpi.com
Human Prostate Cancer (PC-3, DU145)Increase in Bax:Bcl-2 ratio, cytochrome c release, activation of caspase-3, cleavage of PARP. nih.gov
Enhancement of TRAIL-Mediated Apoptosis (Upregulation of Bim, PUMA, Death Receptor 5)

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. nih.gov However, many cancer cells develop resistance to TRAIL-mediated apoptosis. nih.gov Carnosic acid has been identified as a sensitizing agent that can overcome this resistance and enhance TRAIL-mediated cell death. nih.govmdpi.com

This sensitization occurs through multiple mechanisms. One key action of carnosic acid is the upregulation of Death Receptor 5 (DR5), one of the receptors for TRAIL. nih.govmdpi.com Studies in human renal carcinoma Caki cells have shown that carnosic acid increases the expression of DR5 at the transcriptional level. mdpi.com This increased presence of death receptors on the cell surface makes the cancer cells more susceptible to apoptosis induced by TRAIL. nih.gov

Furthermore, carnosic acid modulates the expression of pro-apoptotic proteins from the Bcl-2 family, specifically the BH3-only proteins Bim (Bcl-2 interacting mediator of cell death) and PUMA (p53 up-regulated modulator of apoptosis). mdpi.comresearchgate.net Research has demonstrated that carnosic acid treatment leads to the transcriptional upregulation of both Bim and PUMA. nih.govmdpi.com These proteins play a crucial role in promoting apoptosis by neutralizing anti-apoptotic Bcl-2 proteins. mdpi.com The upregulation of Bim and PUMA is mediated by the induction of the transcription factor CHOP (CCAAT/enhancer-binding protein-homologous protein), which is associated with endoplasmic reticulum (ER) stress. nih.govmdpi.com

By concurrently increasing the expression of DR5 and the pro-apoptotic proteins Bim and PUMA, carnosic acid effectively enhances the apoptotic signal initiated by TRAIL, leading to a marked increase in apoptosis in various human carcinoma cells, including renal, hepatocellular, and breast cancer cells. nih.govmdpi.com

Table 2: Upregulation of Pro-Apoptotic Proteins by Carnosic Acid in TRAIL Sensitization

ProteinFunctionEffect of Carnosic AcidReference
Death Receptor 5 (DR5) Cell surface receptor for TRAIL.Upregulated at the transcriptional level. nih.govmdpi.com
Bim Pro-apoptotic BH3-only protein.Upregulated at the transcriptional level via CHOP. nih.govmdpi.com
PUMA Pro-apoptotic BH3-only protein.Upregulated at the transcriptional level via CHOP. nih.govmdpi.com
Induction of p53

The tumor suppressor protein p53 plays a central role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage. Investigations into the molecular mechanisms of carnosic acid have revealed its ability to induce the expression of p53 in cancer cells. nih.gov

In studies involving human renal carcinoma Caki cells and human colon cancer HCT116 cells, treatment with carnosic acid resulted in an increased expression of p53. nih.gov This induction of p53 is a critical component of carnosic acid's anti-cancer activity, contributing to the observed apoptosis. nih.govmdpi.com The induction of p53 can be linked to the generation of reactive oxygen species (ROS), as pretreatment with an ROS scavenger was found to abrogate the carnosic acid-induced expression of p53. nih.gov

Furthermore, in non-small cell lung cancer (NSCLC) cell lines, carnosic acid treatment has been shown to increase the expression of apoptotic genes, including p53. The induction of p53 can, in turn, influence the expression of other key proteins involved in apoptosis, such as the pro-apoptotic protein Bax, further amplifying the cell death signal. mdpi.com This evidence highlights the induction of p53 as a significant pathway through which carnosic acid exerts its pro-apoptotic effects in various cancer types. nih.gov

Autophagy Modulation in Cancer Cells

Induction of Autophagy (Increased LC3-II Levels)

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which can either promote cell survival or contribute to cell death depending on the context. avensonline.org Carnosic acid has been shown to modulate this process in cancer cells by inducing autophagy. nih.govmdpi.com A key indicator of autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov

In studies on non-small cell lung cancer (NSCLC) H1299 cells, treatment with carnosic acid resulted in a significant, time-dependent increase in the levels of LC3-II. mdpi.com This accumulation of LC3-II is a hallmark of autophagosome formation and indicates the activation of the autophagic process. mdpi.com

Similarly, in glioma cancer cells, carnosic acid, particularly in combination with the chemotherapeutic agent temozolomide, was found to trigger autophagy. nih.gov This was evidenced by an accumulation of LC3-II and a reduction in the protein p62, an autophagy receptor that is degraded during the process. nih.gov The induction of autophagy by carnosic acid suggests an additional mechanism through which it exerts its anti-cancer effects, potentially by pushing cancer cells toward autophagic cell death or by modulating their response to other therapies. nih.govmdpi.com

Inhibition of Metastasis and Invasion

Downregulation of Matrix Metallopeptidases (MMP-2, MMP-9)

The process of cancer metastasis involves the migration and invasion of cancer cells from a primary tumor to distant sites. mdpi.com This process is heavily dependent on the degradation of the extracellular matrix (ECM), which is facilitated by enzymes known as matrix metallopeptidases (MMPs). mdpi.com Among these, MMP-2 and MMP-9 are particularly crucial for degrading type IV collagen, a major component of the basement membrane, thereby enabling cancer cell invasion. mdpi.com

Preclinical studies have shown that carnosic acid can inhibit the metastatic characteristics of cancer cells by modulating the expression of these key enzymes. mdpi.com In B16F10 melanoma cells, carnosic acid was found to suppress the secretion of MMP-9 in a dose-dependent manner. mdpi.com This downregulation of MMP-9 is a significant mechanism contributing to the observed inhibition of cancer cell migration. mdpi.com

In addition to directly affecting MMP-9 levels, carnosic acid has also been shown to reduce the mRNA levels of MMP9 in mouse Lewis lung cancer (LLC) xenografts. By downregulating the expression and activity of MMP-9, carnosic acid impairs the ability of cancer cells to break down the ECM, thus inhibiting their invasive and metastatic potential. mdpi.com

Modulation of Key Signal Transduction Pathways in Cancer

Carnosic acid, a phenolic diterpene found in rosemary, has demonstrated notable anticancer properties through its influence on various signal transduction pathways that are often dysregulated in cancer. These pathways govern critical cellular processes such as proliferation, survival, and apoptosis. Preclinical investigations have elucidated the molecular mechanisms by which carnosic acid exerts its effects, highlighting its potential as a modulator of key signaling cascades involved in carcinogenesis.

Akt/mTOR Pathway Inhibition

The Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. nih.govnih.gov Carnosic acid has been shown to effectively inhibit this pathway in several types of cancer cells.

In human gastric cancer cell lines (AGS and MKN-45), carnosic acid treatment resulted in a dose-dependent inhibition of cell proliferation and survival. dntb.gov.uaCurrent time information in Assens, DK.mdpi.com This was accompanied by a significant reduction in the phosphorylation and activation of both Akt and mTOR. dntb.gov.uaCurrent time information in Assens, DK.mdpi.com The inhibition of the Akt/mTOR pathway by carnosic acid leads to the induction of apoptosis, as evidenced by the cleavage of PARP and downregulation of the anti-apoptotic protein survivin. dntb.gov.uaCurrent time information in Assens, DK.

Similarly, in prostate cancer cells (PC-3 and LNCaP), carnosic acid has been observed to decrease the phosphorylation and activation of Akt, mTOR, and the downstream effector p70 S6K. biomolther.org This inhibition of the AKT-mTORC1-p70S6K signaling cascade contributes to a decrease in cancer cell survival and proliferation. biomolther.org Furthermore, in A-549 human non-small cell lung carcinoma cells, carnosic acid was found to suppress the phosphorylation of mTOR, PI3K, and AKT in a dose-dependent manner, leading to the inhibition of cancer cell growth. spandidos-publications.com Studies in human hepatoma cells have also indicated that carnosic acid targets the Akt/mTOR pathway, leading to the induction of autophagy. dntb.gov.ua

Table 1: Preclinical Investigations of Carnosic Acid on the Akt/mTOR Pathway

Cancer Type/Cell LineKey FindingsMolecular Targets
Gastric Cancer (AGS, MKN-45)Inhibited cell proliferation and survival; induced apoptosis. dntb.gov.uaCurrent time information in Assens, DK.mdpi.com↓ p-Akt, ↓ p-mTOR, ↓ Survivin, ↑ Cleaved PARP dntb.gov.uaCurrent time information in Assens, DK.
Prostate Cancer (PC-3, LNCaP)Inhibited cell survival and proliferation. biomolther.org↓ p-Akt, ↓ p-mTOR, ↓ p-p70S6K biomolther.org
Lung Cancer (A-549)Inhibited cancer cell growth. spandidos-publications.com↓ p-PI3K, ↓ p-Akt, ↓ p-mTOR spandidos-publications.com
Hepatoma CellsInhibited cell growth and induced autophagy. dntb.gov.uaAkt/mTOR pathway dntb.gov.ua
Src/STAT3 Signaling Pathway Inactivation

The Src/STAT3 signaling pathway plays a critical role in promoting abnormal cell proliferation and survival in cancer. mdpi.comnih.gov Carnosic acid has been demonstrated to induce apoptosis in cancer cells by inactivating this pathway.

In human renal carcinoma Caki cells, treatment with carnosic acid led to a significant reduction in cell viability and the induction of apoptosis. mdpi.comnih.gov This was associated with a marked decrease in the phosphorylation of both STAT3 and its upstream kinase, Src. mdpi.comnih.gov The inactivation of STAT3 by carnosic acid also resulted in the reduced expression of STAT3-responsive gene products, such as D-series cyclins and survivin, which are involved in cell proliferation. mdpi.comnih.gov

Further research in human colon cancer HCT116 cells has corroborated these findings. mdpi.com Carnosic acid was shown to inhibit the constitutive phosphorylation, DNA binding, and reporter gene activity of STAT3. mdpi.com This inhibition was mediated by blocking the phosphorylation of the upstream kinases JAK2 and Src. mdpi.com Consequently, the expression of STAT3 target genes, including survivin and cyclins D1, D2, and D3, was attenuated. mdpi.com The induction of apoptosis in these colon cancer cells by carnosic acid was linked to the generation of reactive oxygen species (ROS) and the subsequent inhibition of the JAK2-STAT3/Src-STAT3 signaling pathway. mdpi.com

Table 2: Preclinical Investigations of Carnosic Acid on the Src/STAT3 Pathway

Cancer Type/Cell LineKey FindingsMolecular Targets
Renal Carcinoma (Caki)Induced apoptosis and reduced cell viability. mdpi.comnih.gov↓ p-Src, ↓ p-STAT3, ↓ Cyclins (D-series), ↓ Survivin mdpi.comnih.gov
Colon Cancer (HCT116)Induced apoptosis and inhibited cell viability. mdpi.com↓ p-JAK2, ↓ p-Src, ↓ p-STAT3, ↓ Survivin, ↓ Cyclins (D1, D2, D3) mdpi.com
NF-κB Pathway Suppression

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key player in the inflammatory response and is frequently activated in cancer cells, contributing to their survival and chemoresistance. nih.gov Carnosic acid has been shown to exert a suppressive effect on this pathway.

The cytoprotective effects of carnosic acid involve the inhibition of the NF-κB pathway. nih.gov In Caco-2 human colorectal cancer cells, carnosic acid has been found to downregulate the expression of COX-2 at both the mRNA and protein levels, an effect that is interrelated with the inactivation of NF-κB. nih.gov Furthermore, the modulation of NF-κB by carnosic acid in hepatocarcinoma has been shown to be mediated by Akt signaling. nih.gov

Table 3: Preclinical Investigations of Carnosic Acid on the NF-κB Pathway

Cancer Type/Cell LineKey FindingsMolecular Targets
Colorectal Cancer (Caco-2)Downregulated COX-2 expression. nih.govNF-κB nih.gov
HepatocarcinomaModulated NF-κB. nih.govAkt/NF-κB signaling nih.gov
PI3K/Akt/NF-κB Pathway Regulation

The PI3K/Akt pathway is a critical upstream regulator of NF-κB. Carnosic acid's ability to modulate NF-κB is often linked to its effects on this upstream signaling cascade.

In a study on liver cancer, it was demonstrated that carnosic acid nanoparticles could inhibit the progression of liver cancer by suppressing the Akt/NF-κB-regulated inflammatory response. The study utilized Akt-knockout liver cancer cells to investigate the molecular mechanism and found that carnosic acid acted similarly to Akt-knockout by inhibiting NF-κB activation. This suggests that carnosic acid's regulation of the NF-κB pathway is, at least in part, dependent on its ability to inhibit Akt. The cytoprotective effect of carnosic acid has also been associated with the inhibition of the PI3K/Akt and NF-κB pathways. nih.gov

Table 4: Preclinical Investigations of Carnosic Acid on the PI3K/Akt/NF-κB Pathway

Cancer Type/Cell LineKey FindingsMolecular Targets
Liver CancerInhibited liver cancer progression by suppressing inflammation.Akt/NF-κB pathway
AMPK Activation

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, can inhibit cancer cell growth and proliferation. Carnosic acid has been identified as an activator of this tumor-suppressive pathway.

In prostate cancer cells, carnosic acid treatment leads to a notable increase in the phosphorylation and activation of AMPK and its downstream target, acetyl-CoA carboxylase (ACC). biomolther.org This activation of AMPK signaling contributes to the inhibition of prostate cancer cell survival and proliferation. biomolther.org The mechanism of AMPK activation by carnosic acid involves an increase in the levels of sestrin-2, an upstream regulator of AMPK.

Similarly, in non-small cell lung cancer (NSCLC) cells (H1299), carnosic acid has been shown to activate the Sestrin-2/LKB1/AMPK signaling pathway. Treatment with carnosic acid resulted in increased levels of sestrin-2 and phosphorylated LKB1, leading to the activation of AMPK. This activation of AMPK signaling was associated with the inhibition of NSCLC cell viability. In HepG2 hepatoma cells, both carnosic acid and carnosol were found to induce significant phosphorylation of AMPK and its downstream target ACC1, which in turn suppressed cell proliferation and viability.

Table 5: Preclinical Investigations of Carnosic Acid on AMPK Activation

Cancer Type/Cell LineKey FindingsMolecular Targets
Prostate Cancer (PC-3)Inhibited cell survival and proliferation. biomolther.org↑ Sestrin-2, ↑ p-AMPK, ↑ p-ACC biomolther.org
Non-Small Cell Lung Cancer (H1299)Inhibited cell viability.↑ Sestrin-2, ↑ p-LKB1, ↑ p-AMPK
Hepatoma (HepG2)Suppressed cell proliferation and viability.↑ p-AMPK, ↑ p-ACC1
Inhibition of Tyrosine Kinase Fyn

Fyn is a member of the Src family of non-receptor tyrosine kinases and is involved in various cellular processes, with its upregulation being implicated in some malignancies. While direct inhibition of Fyn by carnosic acid in cancer cells is not extensively documented in the available literature, there is evidence of carnosic acid's effect on the broader Src family of kinases.

In B16F10 melanoma cells, carnosic acid has been shown to inhibit the phosphorylation of Src. biomolther.org This inhibition of Src activation was associated with the suppression of the epithelial-mesenchymal transition (EMT) and a reduction in cell migration. biomolther.org Since Fyn is a member of the Src family, it is plausible that carnosic acid may also affect Fyn activity; however, direct evidence from the provided research is lacking. In contrast, rosmarinic acid, another compound found in rosemary, has been reported to inhibit the tyrosine kinase Fyn in glioma cells, which in turn impedes the PI3K/Akt/NF-κB pathway. mdpi.com

Table 6: Preclinical Investigations of Carnosic Acid on Src Family Kinases

Cancer Type/Cell LineKey FindingsMolecular Targets
Melanoma (B16F10)Inhibited cell migration and the epithelial-mesenchymal transition. biomolther.org↓ p-Src biomolther.org
Downregulation of Heat Shock Protein 27 (Hsp27)

Carnosic acid has been shown to modulate the expression of heat shock proteins (HSPs) in response to cellular stress. In a study on the effects of heat stress on mouse testis, pretreatment with carnosic acid was found to reduce the levels of Hsp27 and Hsp70. nih.govresearchgate.net This suggests a protective mechanism whereby carnosic acid mitigates cellular damage by modulating the expression of these chaperone proteins. nih.govresearchgate.net

Role of Reactive Oxygen Species Generation in Anticancer Activity

While carnosic acid is well-known for its antioxidant properties, it can also exhibit a pro-oxidant effect, particularly in cancer cells, which contributes to its anticancer activity. researchgate.netkoreascience.kr At higher concentrations, carnosic acid has been observed to markedly increase intracellular levels of reactive oxygen species (ROS) in various cancer cell lines, including human renal carcinoma, colon cancer, and neuroblastoma cells. koreascience.krmdpi.comresearchgate.net This generation of ROS is a key signaling molecule that modulates cell death. koreascience.kr

The accumulation of ROS induced by carnosic acid can lead to endoplasmic reticulum (ER) stress and subsequently trigger apoptosis (programmed cell death). koreascience.kr Studies have demonstrated that the use of ROS scavengers can inhibit the apoptosis induced by carnosic acid, confirming the critical role of ROS in this process. koreascience.krresearchgate.net This mechanism has been observed in human colon cancer HCT116 cells, where carnosic acid-induced ROS generation leads to the activation of caspases and inhibition of the STAT3 signaling pathway, ultimately resulting in apoptosis. mdpi.comnih.gov

Other Preclinical Biological Activity Mechanisms

Antidiabetic Mechanisms

Carnosic acid has demonstrated significant potential in managing hyperglycemia through several molecular mechanisms. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. biomolther.orgnih.gov By activating AMPK, carnosic acid can stimulate glucose uptake in skeletal muscle cells, a response comparable to that of metformin. biomolther.orgnih.gov

Furthermore, carnosic acid has been shown to combat insulin (B600854) resistance induced by free fatty acids like palmitate. frontiersin.org In insulin-resistant muscle cells and adipocytes, carnosic acid treatment can restore insulin-stimulated glucose uptake. frontiersin.org It achieves this by improving the translocation of the GLUT4 glucose transporter to the plasma membrane and restoring the activation of Akt, a critical protein in the insulin signaling pathway. frontiersin.org In pancreatic β-cells, carnosic acid has shown a protective effect against streptozotocin-induced damage by inhibiting apoptosis and improving insulin secretion and glucose uptake. nih.gov

Table 1: Antidiabetic Mechanisms of Carnosic Acid

Mechanism Target Cells/Model Observed Effect Reference
AMPK Activation L6 Rat Myotubes Stimulated glucose uptake, increased AMPK phosphorylation. biomolther.orgnih.gov
Attenuation of Insulin Resistance Palmitate-treated L6 myotubes and 3T3-L1 adipocytes Restored insulin-stimulated glucose uptake and Akt activation. frontiersin.org
Protection of Pancreatic β-cells INS-1 β-cells Inhibited streptozotocin-induced apoptosis, improved insulin secretion. nih.gov

Antimicrobial Mechanisms

Carnosic acid possesses broad-spectrum antimicrobial properties, with demonstrated activity against various bacteria and viruses. Its antibacterial action is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis. The proposed mechanism involves altering the permeability of the bacterial cell membrane, which can enhance the uptake of other drugs and inhibit drug efflux transport. In vivo studies have also shown that carnosic acid can reduce the growth of S. aureus internalized by macrophages without harming the macrophages themselves.

In addition to its antibacterial effects, carnosic acid exhibits significant antiviral activity. It has been shown to inhibit the replication of Herpes Simplex Virus 2 (HSV-2) in a dose-dependent manner. The primary antiviral mechanism against HSV-2 involves the suppression of cellular ATP synthesis; proteomics analysis revealed that carnosic acid downregulates key ATP generation pathways, including glycolysis, the citrate (B86180) cycle, and oxidative phosphorylation. It has also been identified as the bioactive constituent in rosemary responsible for potent activity against human respiratory syncytial virus (hRSV), where it effectively suppresses viral replication and gene expression.

Antiobesity Mechanisms

Preclinical studies have elucidated several molecular pathways through which carnosic acid exerts its antiobesity effects. A key mechanism is the inhibition of adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. In 3T3-L1 pre-adipocytes, carnosic acid significantly inhibits lipid accumulation.

This anti-adipogenic effect is associated with the downregulation of key adipogenesis-related transcription factors. Carnosic acid treatment leads to a dose-dependent decrease in the mRNA expression of:

Peroxisome proliferator-activated receptor-γ (PPARγ)

CCAAT/enhancer binding protein-α (C/EBPα)

Sterol regulatory element-binding protein 1 (SREBP1)

These factors are master regulators of adipocyte differentiation and lipid homeostasis. Furthermore, carnosic acid activates AMPK in adipocytes, which reduces lipid accumulation and stimulates the "browning" of white adipose tissue by increasing the expression of markers like UCP-1 and PGC-1α. nih.gov It also reduces the ratio of monounsaturated to saturated fatty acids by decreasing the expression of stearoyl CoA desaturase 1. In diet-induced obese mice, carnosic acid supplementation has been shown to reduce lipid content and beneficially modulate the composition and metabolism of the gut microbiota.

Table 2: Effects of Carnosic Acid on Adipogenesis-Related Genes

Gene Target Function Effect of Carnosic Acid Reference
PPARγ Master regulator of adipogenesis Decreased mRNA expression
C/EBPα Induces differentiation and adipogenesis Decreased mRNA expression
SREBP1 Regulates lipid homeostasis and fatty acid synthesis Decreased mRNA expression
UCP-1 Marker for "browning" of white adipose tissue Increased expression nih.gov

Gastroprotective Mechanisms

Carnosic acid and its derivatives have demonstrated significant gastroprotective effects in preclinical models. nih.gov The mechanisms are multifaceted and primarily involve strengthening the defensive factors of the gastric mucosa rather than inhibiting gastric acid secretion.

In studies using human gastric adenocarcinoma (AGS) cells, carnosic acid was shown to protect against cellular damage induced by sodium taurocholate. A key mechanism is the increase in the cellular content of reduced glutathione (GSH), a critical antioxidant. nih.gov While carnosic acid itself did not increase prostaglandin E2 (PGE2) synthesis in one study, its derivatives significantly stimulated the production of this gastroprotective compound. nih.gov

In animal models of gastric ulcers induced by agents like indomethacin, carnosic acid pretreatment significantly attenuated morphological and histopathological damage. This protection is linked to the alleviation of oxidative stress, evidenced by a decrease in malondialdehyde (MDA) and an increase in the expression of Nrf2/HO-1. It also reduces inflammatory damage by suppressing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNFα.

Anti-prion Mechanisms

Prion diseases are fatal transmissible encephalopathies characterized by the conversion of the physiological prion protein (PrPC) into its misfolded, disease-associated isoform (PrPSc). mdpi.comnih.gov This conversion leads to the formation of protease-resistant aggregates in the brain, causing neurodegeneration. semanticscholar.orgnih.gov Preclinical investigations have identified Carnosic acid, a catechol-type diterpene found in Rosmarinus officinalis, as a compound with significant anti-prion properties. mdpi.comtandfonline.com Its mechanisms of action have been explored in both cellular and cell-free models of prion disease. nih.govresearchgate.net

Research has demonstrated that Carnosic acid exhibits pleiotropic effects against prions, acting at multiple stages of the pathogenic process. mdpi.comnih.gov The primary anti-prion mechanisms identified include the inhibition of PrPSc formation, the disruption of pre-existing PrPSc aggregates, and the activation of cellular stress response pathways. mdpi.comnih.gov

In cellular models, such as mouse neuroblastoma cells persistently infected with the 22L scrapie strain (N2a22L cells), Carnosic acid has been shown to effectively reduce the accumulation of the disease-associated PrPSc. mdpi.comresearchgate.net This effect is observed through techniques like Western Blotting, which can detect the proteinase K-resistant core of PrPSc. mdpi.comnih.gov

To further elucidate the direct molecular mechanisms, researchers have utilized cell-free assays like the Real-Time Quaking-Induced Conversion (RT-QuIC) assay. mdpi.comnih.gov These assays monitor the conversion of recombinant PrPC into amyloid fibrils in real-time. mdpi.com Studies using RT-QuIC have confirmed that Carnosic acid not only prevents the de novo formation of PrP aggregates but can also disaggregate already formed fibrils. mdpi.comnih.gov This finding is significant as it suggests the compound's potential to both prevent and clear prion aggregates, a dual action that is not solely dependent on its well-documented antioxidant effects. mdpi.comnih.gov

The molecular basis for Carnosic acid's neuroprotective and anti-prion activity is partly attributed to its ability to activate the Keap1-Nrf2 transcriptional pathway. mdpi.comresearchgate.net Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1. nih.govarvojournals.org Carnosic acid, being an electrophilic compound, can react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. mdpi.comnih.gov In the nucleus, Nrf2 binds to antioxidant response elements (AREs), promoting the transcription of a battery of cytoprotective genes, including antioxidant enzymes. nih.govarvojournals.org This upregulation of the cellular defense system is believed to contribute to its anti-prion effects. semanticscholar.orgresearchgate.net

The table below summarizes key preclinical findings on the anti-prion mechanisms of Carnosic acid.

Table 1: Summary of Preclinical Research on Carnosic Acid's Anti-prion Mechanisms

Experimental Model Key Findings Mechanism of Action Reference
N2a22L Cells (Scrapie-infected neuroblastoma cells) Reduced the accumulation of the disease-associated form of PrP (PrPSc). Inhibition of PrPSc formation. mdpi.comnih.govresearchgate.net
RT-QuIC (Real-Time Quaking-Induced Conversion) Assay Inhibited the de novo formation of PrP aggregates. Direct interference with PrPC to PrPSc conversion and aggregation. mdpi.comnih.gov
RT-QuIC Assay Disrupted pre-formed PrP aggregates. Disaggregase activity on existing PrP fibrils. mdpi.comnih.govnih.gov

Table 2: List of Compound Names

Compound Name
Carnosic acid
Carnosol
Curcumin (B1669340)
Keap1
Nrf2
Prion protein (PrPC)
Prion protein scrapie (PrPSc)
Proteinase K
Sulforaphane

Preclinical Pharmacokinetics and Biotransformation

Absorption Profiles in Animal Models

The absorption of carnosic acid following oral administration has been investigated in several animal studies, indicating its systemic bioavailability.

Oral Bioavailability of Carnosic Acid in Rats
Animal ModelDosageBioavailability (%)Time Point
Rat64.3 ± 5.8 mg/kg40.1360 minutes
Rat90 mg/kg65.09Not Specified

Distribution Patterns in Animal Tissues

Once absorbed, carnosic acid distributes to various tissues throughout the body, including the ability to cross the highly selective blood-brain barrier.

Following oral administration in rats, carnosic acid has been detected in several key tissues. Traces of the compound have been found in the intestinal content, liver, and muscle tissue. nih.govresearchgate.net A study involving oral gavage in mice also confirmed that carnosic acid is systemically bioavailable and is present locally in the digestive tract, particularly in the cecum and colon. mdpi.comresearchgate.net Another investigation in rats reported that after intragastric administration, carnosic acid distributed to the stomach, liver, and small intestine, with the highest concentrations found in the stomach. dissertationtopic.net The presence of carnosic acid and its metabolites, primarily glucuronide conjugates, has been confirmed in the gut, liver, and plasma of rats. nih.gov

A significant aspect of carnosic acid's pharmacokinetic profile is its ability to penetrate the blood-brain barrier (BBB). researchgate.netalzdiscovery.org This characteristic is crucial for its potential neuroprotective effects. nih.gov Studies have confirmed the presence of carnosic acid in the brain tissue of mammals after oral administration. researchgate.netnih.gov For example, levels of 4.8 μmol/kg of tissue have been measured in the mouse brain one hour after an oral dose, decreasing to 2.4 μmol/kg after three hours. researchgate.net The presence of small quantities of carnosic acid and trace amounts of its main metabolites in the brain has been corroborated in Zucker rats. nih.gov This ability to cross the BBB allows it to exert its biological activities directly within the central nervous system. alzdiscovery.orgnih.gov

In vitro studies provide evidence for the uptake and activity of carnosic acid in neuronal cells. It has been shown to protect various neuronal cell lines, including human neuroblastoma SH-SY5Y cells and PC12 cells, from oxidative stress and toxicity. nih.govmdpi.comresearchgate.net For instance, carnosic acid protected primary cultures of rat cerebellar granule neurons from caspase-dependent apoptosis. semanticscholar.org This neuroprotective action implies that carnosic acid is taken up by these neuronal cells to exert its effects. mdpi.comnih.gov While direct quantitative comparisons of accumulation in neuronal versus non-neuronal cells from in vivo studies are limited, the compound's demonstrated efficacy in protecting neuronal cells in culture suggests a significant interaction and likely accumulation within this cell type. nih.govsemanticscholar.org

Metabolic Pathways and Metabolite Identification

Carnosic acid undergoes extensive metabolism in the body, with a variety of metabolites being identified in different tissues and excreta. The primary metabolic reactions include oxidation, glucuronidation, and methylation. mdpi.comresearchgate.net

In rats, it has been shown that a significant portion of orally administered carnosic acid is metabolized, with only about 7.27% of the parent compound being excreted unchanged in the feces. dissertationtopic.net This suggests that approximately 92.7% of the compound is metabolized and excreted as various metabolites. dissertationtopic.net

The main metabolites identified in the intestine, liver, and plasma of rats are glucuronide conjugates of carnosic acid, as well as its oxidation products carnosol (B190744) and rosmanol (B1679572). nih.gov Other identified metabolites include carnosic acid 12-methyl ether and 5,6,7,10-tetrahydro-7-hydroxyrosmariquinone. nih.gov In rat urine, up to 15 metabolites have been detected, with 13 being identified, while in bile, 4 metabolites were detected. dissertationtopic.net The oxidation of carnosic acid can lead to the formation of carnosol, which can be further converted to rosmanol or epirosmanol. mdpi.com

Elimination Routes in Animal Models

Studies in animal models, particularly rats, have identified the fecal route as the primary pathway for the elimination of carnosic acid. nih.govresearchgate.net Following oral administration, a significant portion of the compound is not absorbed systemically and is excreted through the feces.

Table 2: Fecal Elimination of Carnosic Acid in Rats

Animal Model Administration Route Finding Reference
Rats Oral 15.6 ± 8.2% of carnosic acid was recovered in feces after 24 hours. nih.gov
Rats Oral Identified as the main elimination route. nih.govresearchgate.net
Female Zucker Rats Diet (0.5% w/w of a rosemary extract with 40% carnosic acid) Increased fecal fiber excretion was observed. nih.govplos.org

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Motifs

The biological activity of carnosic acid is closely linked to specific functional groups and structural arrangements within its molecule.

Role of the Catechol Moiety in Bioactivity

The catechol moiety, a di-phenolic group located on one of the six-membered rings, is considered a crucial pharmacophore for many of carnosic acid's activities, particularly its antioxidant properties alzdiscovery.orgresearchgate.netnih.govnih.gov. This ortho-dihydroxybenzene structure allows carnosic acid to act as an electron-donating antioxidant, directly scavenging free radicals alzdiscovery.orgnih.gov. The phenolic hydroxyl groups are highly active and involved in hydrogen atom transfer reactions, a primary mechanism for its antioxidant effect mdpi.com. Computational studies have shown that the bond dissociation enthalpy (BDE) of these phenolic hydroxyl groups is relatively low, indicating their propensity to donate a hydrogen atom to free radicals mdpi.com. The catechol group can also be metabolically converted to a quinone, which plays a role in activating the Nrf2 transcription factor, a key regulator of the cellular antioxidant defense system imrpress.comalzdiscovery.orgnih.gov.

Significance of Electrophilic Carbon Centers

While not inherently electrophilic, carnosic acid, as a catechol-containing compound, can be converted into electrophilic quinones upon oxidation nih.gov. These electrophilic species are significant because they can interact with specific cysteine residues on target proteins, such as Keap1, through thiol (S-)alkylation imrpress.comnih.govchemfaces.comnih.gov. This interaction is a key mechanism by which carnosic acid activates the Keap1/Nrf2 pathway, leading to the upregulation of cytoprotective enzymes imrpress.comnih.govnih.gov. This "pro-electrophilic" nature contributes to its neuroprotective effects by enhancing endogenous antioxidant defenses nih.govchemfaces.commdpi.com.

Impact of Structural Modifications on Bioactivity

Modifications to the structure of carnosic acid can significantly alter its biological activity. For instance, the oxidation of carnosic acid can lead to the formation of derivatives such as carnosol (B190744) and rosmanol (B1679572) researchgate.netmdpi.com. These compounds exhibit varying antioxidative powers compared to carnosic acid, with rosmanol reportedly demonstrating higher activity in some cases researchgate.net. The presence or absence of a substituent at the C-7 position has been highlighted as crucial for antioxidative activity researchgate.net.

Research into novel carnosic acid derivatives has explored modifications at different positions, such as the C-20 carboxylic acid group. Studies involving the incorporation of urea (B33335) moieties at the C-20 position have shown that some derivatives exhibit enhanced antiproliferative activity against cancer cell lines compared to carnosic acid itself mdpi.com. Specifically, derivatives with longer aliphatic chains, electronegative atoms, and aromatic rings on the urea moieties demonstrated improved activity mdpi.com. For example, a derivative with a benzene (B151609) ring substituted with a chlorine atom showed potent antiproliferative effects mdpi.com.

Further research findings on structural modifications and their impact on bioactivity are detailed in the table below:

Modification Site/TypeResulting Compound/ChangeObserved Bioactivity ImpactReference
Oxidation of Catechol MoietyCarnosol, RosmanolVaried antioxidative power compared to carnosic acid; Rosmanol potentially higher. researchgate.netmdpi.com
Substituent at C-7 PositionPresence/AbsenceCrucial impact on antioxidative activity. researchgate.net
Urea Moiety at C-20 CarboxylVarious derivativesEnhanced antiproliferative activity in some cases. mdpi.com
Longer Aliphatic Chains on UreaN/AFavored antiproliferative activity. mdpi.com
Electronegative Atoms on UreaN/AFavorable effect on antiproliferative activity. mdpi.com
Aromatic Rings on UreaN/AFavored antiproliferative activity. mdpi.com

This table summarizes some of the reported impacts of structural modifications on the bioactivity of carnosic acid derivatives, particularly in the context of antiproliferative effects.

Advanced Research Methodologies and Preclinical Translational Approaches

Computational Modeling and Molecular Docking Studies

Computational modeling and molecular docking studies play a vital role in predicting and understanding the interactions between carnosic acid and its potential biological targets at the molecular level. These in silico techniques allow researchers to simulate the binding affinity and modes of carnosic acid with various proteins and enzymes involved in disease pathways. frontiersin.orgd-nb.infomdpi.comnih.govimist.ma

Studies have utilized molecular docking to explore the binding of carnosic acid to targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrase (CA I and CA II), and proteins involved in Alzheimer's disease. d-nb.infomdpi.comnih.gov For instance, molecular docking has been used to investigate the interaction of carnosic acid with the active site of the AChE protein, revealing robust binding affinities. nih.gov Molecular dynamics simulations are often coupled with docking studies to evaluate the flexibility and stability of the resulting enzyme-ligand complexes over time. frontiersin.orgd-nb.infomdpi.com These simulations can provide insights into the dynamic behavior of carnosic acid within the binding site and help identify key residues involved in the interaction. d-nb.info

Computational approaches have also been applied to study the interaction of carnosic acid with targets like NDM-1, a metallo-beta-lactamase, to understand its potential as an inhibitor. frontiersin.org Molecular dynamics simulations in this context have indicated that carnosic acid can bind to an allosteric pocket of NDM-1, leading to alterations in the conformation of the active region. frontiersin.org

Data from molecular docking studies often include binding scores and predicted interaction types (e.g., hydrogen bonds, van der Waals forces). Molecular dynamics simulations provide data on the stability of complexes, often represented by metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). d-nb.infomdpi.com

Omics Approaches in Carnosic Acid Research

Omics technologies, including proteomics and transcriptomics, provide comprehensive insights into the molecular changes induced by carnosic acid in biological systems. These approaches help to identify affected proteins, genes, and pathways, offering a broader understanding of carnosic acid's mechanisms of action.

Proteomics Analysis for Pathway Elucidation

Proteomics analysis, the large-scale study of proteins, is employed to identify proteins whose expression levels or modifications are altered in response to carnosic acid treatment. This can help elucidate the specific protein networks and signaling pathways modulated by carnosic acid. frontiersin.orgnih.govresearchgate.net

Integrated proteomics and bioinformatics approaches have been used to investigate the anti-inflammatory mechanisms of carnosic acid. frontiersin.orgnih.gov Studies using LC-MS/MS-based shotgun proteomics have shown that carnosic acid can negatively regulate proteins involved in multiple inflammatory processes, including the MAPK, NF-κB, and FoxO signaling pathways in LPS-stimulated macrophages. frontiersin.orgnih.gov Further molecular biology analysis confirmed that carnosic acid effectively inactivated key components of these pathways, such as IKKβ/IκB-α/NF-κB, ERK/JNK/p38 MAPKs, and FoxO1/3. frontiersin.orgnih.gov Proteomics has also revealed that carnosic acid can suppress key ATP synthesis pathways, including glycolysis, the citrate (B86180) cycle, and oxidative phosphorylation, contributing to its antiviral action against herpes simplex virus-2 (HSV-2). researchgate.net

Proteomics data can include lists of differentially expressed proteins, fold changes in protein abundance, and enrichment analysis results highlighting affected pathways.

Comparative Transcriptome Analysis

Comparative transcriptome analysis involves studying the global gene expression profiles of cells or tissues treated with carnosic acid compared to control groups. This helps to identify genes that are upregulated or downregulated by carnosic acid, providing insights into its effects on transcriptional regulation and associated biological processes. nih.govdntb.gov.uaomicsdi.orgnih.govmdpi.com

Studies using comparative transcriptome analysis have shown that carnosic acid can activate transcription factors like Nrf2 and ATF4, which cooperatively induce the expression of cytoprotective genes, including nerve growth factor (NGF) and various antioxidant genes. nih.govdntb.gov.uaomicsdi.org At high doses, carnosic acid has been found to activate ATF4 through the integrated stress response (ISR) pathway. nih.gov Transcriptome analysis has also been used to investigate the effects of carnosic acid on arsenic-induced liver injury, identifying differentially expressed genes (DEGs) and hub genes involved in the protective role of carnosic acid. nih.gov Whole-genome transcriptomics studies in human amniotic epithelial stem cells (hAESCs) treated with carnosic acid have identified a significant number of differentially expressed genes, providing predictions about its multiple tissue-specific functionalities and potential molecular targets. mdpi.com

Transcriptome data typically includes lists of differentially expressed genes, fold changes in gene expression, p-values, and results from enrichment analyses for biological pathways and transcription factors.

Data Table: Differentially Expressed Genes (DEGs) in Arsenic-Induced Liver Injury with Carnosic Acid Intervention nih.gov

ComparisonTotal DEGs IdentifiedCovariant DEGs with "AS vs Control"Hub Genes Identified
Arsenic vs Control220--
Arsenic & CA vs AS267428

Data Table: Examples of Hub Genes and their mRNA Expression Changes after Arsenic Induction nih.gov

Hub GenemRNA Expression Change after Arsenic Induction
Ehhadh-
Fgf21Significantly Increased
Cyp2b10Significantly Decreased
Plin2Significantly Increased
Aacs-
Cyp7a1Significantly Decreased
Per2Significantly Decreased
MylipSignificantly Decreased

Nanotechnology and Advanced Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic potential of carnosic acid can be limited by factors such as poor solubility and low bioavailability. researchgate.net Nanotechnology offers advanced strategies to overcome these limitations by developing novel delivery systems that can enhance the solubility, stability, targeting, and controlled release of carnosic acid, thereby improving its preclinical efficacy. mdpi.comresearchgate.netresearchgate.netmdpi.comnih.govnih.govdovepress.comnih.govikifp.edu.pl

Nanocarrier-Packaged Carnosic Acid

Packaging carnosic acid within nanocarriers is a promising approach to improve its delivery and therapeutic outcomes. Nanocarriers can encapsulate carnosic acid, protecting it from degradation and facilitating its transport to target sites. mdpi.comnih.govikifp.edu.plresearchgate.netdntb.gov.uatiiips.com

Studies have explored the use of various nanocarriers for carnosic acid delivery, including polymeric nanoparticles, lipid-based nanocarriers, and nanoclusters. researchgate.netresearchgate.netnih.govikifp.edu.plresearchgate.netdovepress.com For instance, nanocarrier-packaged carnosic acid has been investigated for its ability to ameliorate glia-mediated neuroinflammation and improve cognitive function in Alzheimer's disease models. nih.govmdpi.comresearchgate.netdntb.gov.uatiiips.com Sulfobutyl ether-beta-cyclodextrin (SBEβCD) has been used as an encapsulation agent for carnosic acid nanocarriers to enhance brain bioavailability and overcome poor water solubility. researchgate.netdntb.gov.uatiiips.com Multilayered nanocarriers, formulated by encapsulating carnosic acid within nanocores (e.g., nanoemulsion or polymeric) and surrounding them with multilayer shells, have shown potential for delivering carnosic acid to ischemic brain tissue. nih.govikifp.edu.pl These nanocarriers have demonstrated favorable physicochemical characteristics and the ability to cross artificial blood-brain barrier models. nih.govikifp.edu.pl

Nanocarrier formulations can vary in composition, size, zeta potential, and drug release profiles.

Data Table: Characteristics of Multilayered Carnosic Acid Nanocarriers nih.govikifp.edu.pl

Nanocarrier TypeNanocore TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
MultilayeredNanoemulsion80Below 0.2+69 ± 12
MultilayeredPolymeric80Below 0.2+69 ± 12

Carnosic Acid Nanoparticle Formulations

Specific nanoparticle formulations of carnosic acid are being developed and evaluated for targeted delivery and enhanced efficacy. These formulations aim to optimize properties such as particle size, surface charge, and drug encapsulation efficiency for specific routes of administration and therapeutic applications. researchgate.netresearchgate.netnih.govnih.gov

Carnosic acid-loaded polymeric nanoparticles, such as those made with poly(lactic-co-glycolic) acid (PLGA), have been formulated to improve the bioavailability and anticancer efficacy of carnosic acid, particularly against triple-negative breast cancer. researchgate.net Chitosan nanoparticles loaded with carnosic acid have been developed for intranasal administration to enhance the expression of neurotrophins in the brain. nih.govnih.gov These formulations have been optimized using techniques like ionotropic gelation and central composite design to achieve desirable particle size, zeta potential, and drug encapsulation efficiency. nih.govnih.gov Lipid-based nanocarriers, including nanostructured lipid carriers (NLC), are also being explored for nasal delivery of carnosic acid to improve its neuroprotective potential, demonstrating sustained release and enhanced nasal permeation ex vivo. researchgate.net

Preclinical studies evaluating nanoparticle formulations assess their in vivo efficacy, tissue distribution, and the resulting pharmacological activity. nih.gov

Data Table: Carnosic Acid Release from Chitosan Nanoparticles nih.gov

FormulationPercentage Drug Released at 12 hours (%)
Different Model Formulations (Range)17.01 ± 2.96 to 52.52 ± 2.08

Synergistic and Combinatorial Preclinical Research

Combinatorial Effects with Other Phytochemicals

Carnosic acid has been investigated in combination with other plant-derived polyphenols to assess synergistic anticancer activities in preclinical models. researchgate.netsemanticscholar.org Studies have shown that combining carnosic acid with compounds like curcumin (B1669340) and silibinin (B1684548) can lead to enhanced antiproliferative and pro-apoptotic effects in acute myeloid leukemia (AML) cells. researchgate.net

In one line of research, the combination of non-cytotoxic concentrations of carnosic acid and curcumin resulted in a synergistic antiproliferative effect and induced significant apoptotic cell death in HL-60 and KG-1a human AML cells. researchgate.net This pro-apoptotic effect was associated with the activation of both extrinsic and intrinsic apoptotic pathways, involving the cleavage of caspases-8, -9, and -3. researchgate.net In contrast, the combination of curcumin with another polyphenol, silibinin, produced a mostly additive cytostatic effect without the same level of cytotoxicity. researchgate.net Notably, these combinations did not adversely affect the viability of normal human fibroblasts or blood cells. researchgate.net

Further studies have explored the synergy between carnosic acid and hydroxycinnamic acid derivatives. semanticscholar.org For instance, methyl-4-hydroxycinnamate, which is moderately cytotoxic to AML cells on its own, was found to cooperate strongly with low concentrations of carnosic acid to induce calcium-dependent apoptotic cell death. semanticscholar.org This highlights the potential for specific phytochemical combinations to achieve potent anticancer effects.

Table 1: Preclinical Combinatorial Effects of Carnosic Acid with Other Phytochemicals

Combined PhytochemicalCell Line(s)Observed Synergistic EffectAssociated Mechanisms
CurcuminHL-60, KG-1a (Human AML)Synergistic antiproliferative effect and massive apoptotic cell death. researchgate.netActivation of caspase-8, caspase-9, and caspase-3; cleavage of pro-apoptotic protein Bid. researchgate.net
SilibininHL-60, KG-1a (Human AML)Predominantly additive cytostatic effect. researchgate.netN/A
Methyl-4-hydroxycinnamate (Hydroxycinnamic acid derivative)AML CellsSynergistic induction of massive calcium-dependent apoptosis. semanticscholar.orgCalcium-dependent pathways. semanticscholar.org

Synergistic Actions with Conventional Therapeutic Agents in Preclinical Models

Beyond combinations with other natural compounds, carnosic acid has demonstrated the ability to enhance the efficacy of conventional therapeutic agents in preclinical settings. This synergy is of particular interest as it could potentially allow for the use of lower concentrations of conventional drugs, thereby mitigating associated toxicities while achieving a potent therapeutic effect. nih.gov

A significant area of preclinical investigation has been the combination of carnosic acid with 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D. nih.govnih.gov While 1α,25-dihydroxyvitamin D3 is a powerful differentiation agent with potential for treating myeloid leukemias, its clinical use is hampered by calcemic effects at pharmacologically active doses. nih.govnih.gov Research has shown that carnosic acid can synergistically potentiate the antileukemic effects of low, non-toxic concentrations of 1α,25-dihydroxyvitamin D3 and its low-calcemic analogs. semanticscholar.orgnih.gov

In human myeloid leukemia cell lines, including HL-60 and U937, carnosic acid enhances the differentiating and antiproliferative effects of low concentrations of 1α,25-dihydroxyvitamin D3. nih.gov This potentiation is correlated with an enhanced antioxidant effect. nih.gov The combination of 10 μM of carnosic acid and a low 1 nM concentration of 1α,25-dihydroxyvitamin D3 produced an enhanced antioxidant effect and was associated with increased intracellular glutathione (B108866) content. nih.gov Crucially, this synergistic action on cell differentiation was not accompanied by an elevation of basal intracellular calcium concentration, addressing a key limitation of vitamin D-based therapies. nih.gov

These findings have been extended to in vivo models. In a syngeneic mouse model using WEHI-3B D- murine myelomonocytic leukemia cells, combined treatment with a rosemary extract rich in carnosic acid and a low-calcemic analog of 1α,25-dihydroxyvitamin D3 resulted in a strong cooperative antitumor effect. nih.govbgu.ac.il This combination led to a significant delay in tumor appearance and a reduction in tumor size without inducing hypercalcemia or other significant toxicities. nih.gov The in vitro component of these studies confirmed that carnosic acid potentiated the antiproliferative effects of 1α,25-dihydroxyvitamin D3 and its analogs, accompanied by cell cycle arrest in the G0+G1 phase. nih.gov

Future Directions and Identified Research Gaps in Carnosic Acid Studies

Elucidation of Novel Molecular Targets and Detailed Signaling Pathways

Future research on carnosic acid is increasingly focused on identifying novel molecular targets and further detailing its signaling pathways to better understand its therapeutic potential. While significant progress has been made, several areas require deeper investigation.

Current research has identified several key signaling pathways modulated by carnosic acid. It is a known activator of the Keap1-Nrf2 transcriptional pathway, which is crucial for protecting neurons from oxidative stress and excitotoxicity. mdpi.commdpi.com Carnosic acid's electrophilic properties, after conversion from a pro-electrophilic form, allow it to react with Keap1, leading to the transcription of antioxidant enzymes. mdpi.comcolab.ws

In the context of cancer, carnosic acid has been shown to inhibit the Akt/mTOR signaling pathway in human gastric cancer cells, leading to apoptosis. nih.gov Mechanistic studies revealed that it activates caspases 3, 8, and 9, suggesting its pro-apoptotic activity is mediated through both intrinsic and extrinsic cell death pathways. nih.gov Furthermore, it has been found to inhibit the TLR4-MyD88-dependent signaling pathway in adipocytes, thereby reducing the inflammatory response. nih.gov

Recent studies have also identified carnosic acid as a novel Peroxisome Proliferator-Activated Receptor γ (PPARγ) antagonist, which inhibits the browning of white adipocytes. mdpi.comresearchgate.net Additionally, very recent research has positioned carnosic acid as a potent Angiotensin II Type 1 Receptor (AT1R) antagonist, suggesting its potential as a novel anti-hypertensive lead compound with a unique chemical structure compared to existing ARBs. nih.gov In melanoma, carnosic acid has been shown to downregulate integrins α4 (ITGA4) and α9 (ITGA9), which are involved in cell adhesion and metastasis. mdpi.com

A significant research gap remains in creating a comprehensive, integrated map of these diverse signaling pathways. Understanding the crosstalk and hierarchy between the Nrf2, Akt/mTOR, TLR4, and PPARγ pathways in response to carnosic acid in different cell types and disease models is a critical next step. The precise molecular interactions at the protein level, beyond the established targets, also warrant further exploration to uncover potentially novel mechanisms of action.

Pathway/TargetEffect of Carnosic AcidInvestigated in
Keap1-Nrf2Activation, leading to antioxidant enzyme transcriptionNeuronal cells
Akt/mTORInhibition, leading to apoptosisGastric cancer cells
TLR4-MyD88Inhibition, reducing inflammationAdipocytes
PPARγAntagonist, inhibiting white adipocyte browningAdipocytes
Caspases 3, 8, 9Activation, inducing apoptosisGastric cancer cells
AT1RAntagonist, potential anti-hypertensive effectSpontaneous hypertension rats
Integrins α4, α9Downregulation, reducing cell adhesion and metastasisMelanoma cells

Development and Preclinical Evaluation of Carnosic Acid Analogs and Derivatives with Enhanced Efficacy

A significant future direction in carnosic acid research involves the rational design and preclinical assessment of its analogs and derivatives to improve its therapeutic efficacy, stability, and bioavailability. Purified carnosic acid is known to be unstable due to its readiness to oxidize. colab.ws

To address this instability, a pro-drug approach has been explored. For instance, a di-acetylated form of carnosic acid (diAcCA) was synthesized. This derivative demonstrated improved stability and bioavailability, converting to carnosic acid in the stomach before absorption. colab.ws In a 5xFAD transgenic mouse model of Alzheimer's disease, diAcCA treatment led to synaptic rescue and improved learning and memory. colab.ws

The synthesis of other analogs is also an active area of research. Studies have explored the creation of carnosol (B190744) analogues, which have shown promising anti-proliferative activity against breast cancer cell lines, particularly in Triple-Negative Breast Cancer (TNBC) models. mdpi.com While the synthesis of carnosic acid itself has been described, future work is needed to develop more efficient methods for both its isolation from natural sources and the synthesis of its derivatives. biomedres.us

A key research gap is the systematic structure-activity relationship (SAR) studies for a wider range of carnosic acid derivatives. By modifying specific functional groups on the carnosic acid scaffold, it may be possible to enhance its potency for specific molecular targets, improve its pharmacokinetic profile, and reduce potential off-target effects. Preclinical evaluation of these novel analogs in a broader range of disease models is also essential to validate their enhanced efficacy and translational potential.

Optimization of Extraction and Purification Yields for Research-Grade Material

The advancement of preclinical and potential clinical research on carnosic acid is contingent upon the availability of high-purity, research-grade material. Therefore, a critical area of ongoing research is the optimization of extraction and purification methods to maximize yields from natural sources, primarily from plants of the Lamiaceae family like rosemary (Rosmarinus officinalis).

Several methods have been investigated to improve the efficiency of carnosic acid extraction. Ultrasound-assisted extraction has been shown to be effective, with one study achieving a purity of 21.06% with ethanol (B145695) as the solvent, which was further increased to 79.62% using n-hexane and pH adjustment. caf.ac.cn Conventional solid-liquid extraction has also been optimized using a response surface methodology, with a hydroalcoholic solution (70% v/v) yielding a high antioxidant recovery rate. researchgate.netnih.gov

For purification, silica gel column chromatography has been successfully used to achieve a purity of 95.18%. caf.ac.cn More advanced techniques like supercritical fluid extraction (SFE) are being explored for their selectivity. SFE allows for sequential extraction of different compounds by modifying pressure, temperature, and the addition of modifiers, enabling the collection of fractions enriched in carnosic acid. nih.gov Solid-phase extraction (SPE) using macroporous resins has also been shown to be a viable method for selectively isolating carnosic acid, achieving a purity of up to 76.5%. mdpi.com

Despite these advancements, there is a need for the development of more scalable, cost-effective, and environmentally friendly ("green") extraction and purification protocols. A significant research gap exists in the head-to-head comparison of these different methods in terms of yield, purity, cost, and environmental impact. Furthermore, developing standardized protocols for producing research-grade carnosic acid would ensure consistency and comparability of results across different studies.

MethodKey Parameters/ReagentsAchieved Purity/Yield
Ultrasound-Assisted Extractionn-hexane, pH adjustment, 28 kHz frequency79.62% purity, 2.0% yield
Solid-Liquid Extraction70% v/v hydroalcoholic solution, 55 min extraction time89.8% antioxidant recovery rate
Silica Gel Column ChromatographyEthyl acetate (B1210297) and petroleum ether (4:7) eluent95.18% purity, 54.12% recovery rate
Supercritical Fluid ExtractionPure CO2 with 3% polar modifier (EtOH:water 50/50 v/v)Selective fractionation of carnosic acid
Solid-Phase ExtractionCAD-40 macroporous resin76.5% purity

Application in Advanced Preclinical Disease Models for Comprehensive Efficacy and Mechanism Studies

To fully realize the therapeutic potential of carnosic acid, future research must focus on its application in more sophisticated and clinically relevant preclinical disease models. This will allow for a more comprehensive evaluation of its efficacy and a deeper understanding of its in vivo mechanisms of action.

Carnosic acid has already been evaluated in a variety of preclinical models. In neurodegenerative disease research, it has been studied in cellular models of prion diseases, where it was found to reduce the accumulation of the disease-associated form of PrP. mdpi.com It has also shown efficacy in a mouse model of Alzheimer's disease (hAPP-J20 mice), improving learning and memory. alzdiscovery.org In cancer research, carnosic acid and rosemary extracts rich in it have been evaluated in the "Mouse-INtraDuctal" (MIND) model for ductal carcinoma in situ (DCIS), where it reduced the number of invasive lesions. researchgate.netaacrjournals.org Additionally, it has been tested in models for arthritis, diabetes, and high-fat-diet-induced metabolic syndrome. alzdiscovery.orgacs.org

A significant future direction is the use of patient-derived xenograft (PDX) models and genetically engineered mouse models (GEMMs) that more accurately recapitulate human diseases. For instance, testing carnosic acid and its derivatives in PDX models of various cancers could provide more predictive data on its anti-tumor efficacy. researchgate.net Similarly, using advanced GEMMs of neurodegenerative diseases will be crucial to validate the promising results seen in earlier models and to dissect the complex cellular and molecular mechanisms at play in a living organism.

There is also a need for more long-term studies in these advanced models to assess chronic efficacy and to further investigate the in vivo molecular effects of carnosic acid. This includes detailed pharmacokinetic and pharmacodynamic (PK/PD) studies to correlate tissue concentrations of carnosic acid and its metabolites with the observed therapeutic effects. Such comprehensive preclinical studies are a critical prerequisite for the potential translation of carnosic acid into clinical trials.

Q & A

Q. What molecular mechanisms underlie carnosic acid's antioxidant and neuroprotective effects?

Carnosic acid exerts neuroprotection primarily through its ability to activate the Nrf2/HO-1 axis, enhancing cellular defenses against oxidative stress. It scavenges free radicals, inhibits lipid peroxidation in mitochondrial membranes, and modulates pathways like NF-κB to reduce inflammation. Experimental models, such as SH-SY5Y neuroblastoma cells exposed to paraquat, demonstrate its capacity to preserve mitochondrial integrity . Additionally, carnosic acid upregulates phase II detoxifying enzymes via Keap1/Nrf2 signaling, a critical pathway in neurodegenerative disease mitigation .

Q. How is carnosic acid sourced and characterized for experimental use?

Carnosic acid is naturally extracted from Rosmarinus officinalis (rosemary) and Salvia officinalis (sage). Standard purification involves chromatographic techniques (e.g., HPLC), with identity confirmed via CAS 3650-09-6. Researchers must verify purity (e.g., ≥95%) using spectroscopic methods (NMR, MS) and assess stability under varying pH, temperature, and light conditions .

Q. What experimental models are used to study carnosic acid's anticancer properties?

In vitro models include human cancer cell lines (e.g., HL60 leukemia, AGS gastric cancer, and NSCLC lung cancer). Key endpoints include apoptosis induction (caspase-3/9 activation, PARP cleavage), cell cycle arrest (G1/S phase blockade), and inhibition of metastasis-related proteins (e.g., MMP-9). In vivo studies utilize xenograft models to validate tumor suppression and synergies with chemotherapeutics like TRAIL .

Q. What safety protocols are essential for handling carnosic acid in laboratory settings?

Carnosic acid is classified as acutely toxic (oral LD50 < 2,000 mg/kg) and a respiratory irritant. Researchers must use PPE (gloves, goggles, respirators), ensure ventilation, and avoid contact with incompatible materials (strong acids/oxidizers). Storage requires airtight containers in cool, dry conditions. Toxicity screening in primary human hepatocytes (ATP depletion assays) is recommended to assess hepatotoxicity thresholds (~94.8 μM EC50) .

Advanced Research Questions

Q. How can researchers resolve contradictions between carnosic acid's therapeutic benefits and toxicity risks?

Dose-response studies in primary human cells (e.g., hepatocytes) and animal models are critical. For example, while carnosic acid at 1–10 μM shows neuroprotection , doses >50 μM induce hepatotoxicity via CYP3A4/CYP2B6 induction and ATP depletion . Pharmacokinetic profiling (e.g., tissue distribution, half-life) and metabolite identification (e.g., methyl carnosate) help optimize therapeutic windows.

Q. What experimental designs address carnosic acid's low bioavailability in vivo?

Formulation innovations include nanoencapsulation (liposomes, polymeric nanoparticles) to enhance solubility and targeted delivery. Synergistic combinations with bioavailability enhancers (e.g., piperine) or antioxidants (e.g., lycopene) are also explored. In vitro Caco-2 cell models and in vivo rodent studies assess intestinal absorption and plasma concentration curves .

Q. How does carnosic acid synergize with other compounds to potentiate anticancer or anti-inflammatory effects?

In HL60 leukemia cells, carnosic acid enhances differentiation by upregulating VDR/RXR-α when combined with 1α,25(OH)2D3 or retinoic acid. It also amplifies TRAIL-induced apoptosis in renal carcinoma by downregulating c-FLIP and Bcl-2 via ubiquitin-proteasome pathways. Mechanistic studies require co-treatment assays, transcriptomic analysis (RNA-seq), and protein interaction mapping (co-IP) .

Q. What methodologies validate carnosic acid's role in mitigating oxidative stress in food systems?

In frying oil models, carnosic acid (0.2 g/kg) reduces acrylamide and chloropropanol esters by quenching lipid radicals. Response surface methodology (RSM) optimizes concentrations, while AV and POV assays measure oxidative stability. GC-MS identifies volatile degradation products, and accelerated shelf-life testing predicts efficacy in food matrices .

Q. How does carnosic acid modulate SARS-CoV-2 spike protein-ACE2 interactions?

Molecular docking and pseudovirus neutralization assays show carnosic acid binds to the spike protein’s receptor-binding domain (RBD), disrupting ACE2 recognition. In Calu-3 lung cells, it reduces viral entry by >50% at 10 μM. Parallel studies on inflammatory pathways (e.g., NLRP3 inflammasome inhibition) further explain its utility in COVID-19 complications .

Q. What advanced techniques elucidate carnosic acid's mitochondrial protection mechanisms?

Seahorse XF analyzers measure oxygen consumption rates (OCR) in H9c2 cardiomyocytes under oxidative stress. Fluorescent probes (JC-1, MitoSOX) assess mitochondrial membrane potential and ROS levels. Transcriptomic profiling (e.g., RNA-seq of Nrf2-knockout models) identifies downstream targets like SOD2 and GPx4 .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., apoptosis via Annexin V and TUNEL) and multiple cell lines/animal models.
  • Dosage Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity.
  • Reproducibility : Standardize extraction protocols and purity thresholds across studies to minimize batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RoseOx
Reactant of Route 2
RoseOx

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.